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2-amino-N-methoxyacetamide hydrochloride Documentation Hub

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  • Product: 2-amino-N-methoxyacetamide hydrochloride

Core Science & Biosynthesis

Exploratory

N-methoxyglycinamide hydrochloride safety data sheet SDS

The following technical guide provides an in-depth analysis of N-Methoxyglycinamide Hydrochloride , structured for researchers and drug development professionals. CAS: 1421601-45-7 | Synonyms: 2-Amino-N-methoxyacetamide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-Methoxyglycinamide Hydrochloride , structured for researchers and drug development professionals.

CAS: 1421601-45-7 | Synonyms: 2-Amino-N-methoxyacetamide hydrochloride; Glycine-N-methoxyamide HCl

Executive Summary & Chemical Identity

N-Methoxyglycinamide Hydrochloride is a specialized amino acid derivative used primarily as a building block in medicinal chemistry and peptide synthesis. Structurally, it consists of a glycine backbone where the C-terminal amide nitrogen is substituted with a methoxy group (-NHOMe).

This modification renders the compound a hydroxamic acid ether , a critical functional motif. Unlike standard amides, the N-methoxy substituent alters the electronic properties of the carbonyl, making it a precursor for Weinreb-type ketone synthesis or a tool for modifying peptide backbone hydrogen bonding (reducing aggregation).

Physicochemical Data Table
PropertySpecification
Molecular Formula C₃H₈N₂O₂[1] · HCl
Molecular Weight 140.57 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, DMSO, Methanol; Sparingly soluble in DCM
Hygroscopicity High (Deliquescent upon prolonged exposure)
Acidity (pKa) ~8.0 (Amine conjugate acid), ~13 (Amide proton)

Hazard Profiling & Toxicology (The "Why" Behind the SDS)

Standard SDS documents often list hazards without context. For a research audience, understanding the mechanistic basis of these hazards is essential for accurate risk assessment.

Functional Group Hazard Analysis
  • Protonated Primary Amine (-NH₃⁺): The hydrochloride salt form is acidic. Upon contact with mucous membranes (eyes/lungs), it hydrolyzes to release protons, causing Category 2 Skin/Eye Irritation .

  • N-Methoxy Amide Moiety (-CONH-OMe): This group is chemically related to methoxyamine. Under strong metabolic or hydrolytic conditions, it may release methoxyamine , a known mutagen and hemotoxic agent. While the parent compound is stable, this potential degradation pathway necessitates handling as a potential genotoxin .

GHS Classification & Precautionary Logic
Hazard ClassH-CodeDescriptionMechanistic Cause
Skin Corrosion/Irritation H315 Causes skin irritationAcidic hydrolysis of HCl salt on moist skin.
Serious Eye Damage H319 Causes serious eye irritationIonic strength and acidity; abrasive micro-crystals.
STOT - Single Exp. H335 May cause respiratory irritationInhalation of fine dust affects alveolar pH.
Safe Handling Workflow (Logic Diagram)

The following decision tree illustrates the required safety logic when handling this reagent.

SafetyLogic Start Start: Handling N-Methoxyglycinamide HCl State Physical State Check: Is it a dry powder? Start->State DustRisk Risk: Inhalation of Acidic Dust State->DustRisk Yes SolnRisk Risk: Skin Absorption/Splash State->SolnRisk No (In Solution) Control1 Engineering Control: Fume Hood Required DustRisk->Control1 SolnRisk->Control1 PPE_Solid PPE: N95/P100 Mask + Nitrile Gloves Control1->PPE_Solid Powder Handling PPE_Liq PPE: Splash Goggles + Double Gloves Control1->PPE_Liq Solution Handling

Figure 1: Risk assessment and PPE decision logic for handling N-methoxyglycinamide HCl.

Storage & Stability Protocols

The hydrochloride salt is hygroscopic . Moisture absorption leads to hydrolysis of the amide bond (releasing glycine and methoxyamine) or simple "caking," which complicates stoichiometry.

  • Temperature: Store at -20°C for long-term stability. Short-term (weeks) at 2-8°C is acceptable.

  • Atmosphere: Store under Argon or Nitrogen . The container must be tightly sealed with parafilm or electrical tape.

  • Desiccation: Always equilibrate the bottle to room temperature before opening to prevent condensation on the cold solid.

Experimental Application: Peptide Coupling

N-Methoxyglycinamide is typically used as the amine component in coupling reactions. Below is a self-validating protocol for coupling it to a generic carboxylic acid (R-COOH).

Reaction Rationale

Since the amine is protonated (-NH₃⁺ Cl⁻), a base is required to liberate the nucleophilic amine. However, excess base can cause racemization of the coupling partner (if chiral). We use a controlled base equivalent strategy.

Protocol: HATU-Mediated Coupling

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • N-Methoxyglycinamide HCl (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) under N₂. Add HATU (1.1 mmol) and DIPEA (1.0 mmol only). Stir for 2 minutes.

    • Why? Pre-activating the acid minimizes the time the free amine (added next) sits in solution, reducing side reactions.

  • Amine Addition: Add N-Methoxyglycinamide HCl (1.1 mmol) to the reaction mixture.

  • Base Chase: Immediately add the remaining DIPEA (2.0 mmol).

    • Why? The first equivalent of this portion neutralizes the HCl salt; the second maintains the basic pH required for the coupling.

  • Monitoring: Stir at Room Temp for 2–4 hours. Monitor by LC-MS. Look for the mass [M + 103] (Mass of Gly-NHOMe fragment minus water).

  • Workup: Dilute with EtOAc. Wash with 0.5 M HCl (to remove unreacted amine/DIPEA), then sat. NaHCO₃, then Brine.

    • Note: The product is an amide; it is stable to brief acid washes.

Synthesis Workflow Diagram

CouplingWorkflow Reagents Reagents: R-COOH + HATU Activation Activation (2 min) Reagents->Activation DIPEA (1 eq) Addition Add Amine Salt + DIPEA Activation->Addition Active Ester Formed Coupling Coupling (2-4 hrs) Addition->Coupling Amine Liberated Workup Acid/Base Extraction Coupling->Workup LC-MS Complete

Figure 2: Step-by-step workflow for HATU-mediated coupling of N-methoxyglycinamide HCl.

Emergency & Disposal Procedures

First Aid (Chemical Specific)
  • Eye Contact: Immediately flush with water for 15 minutes. Do not use neutralizing eye drops. The mechanical friction of crystals is as damaging as the acidity.

  • Skin Contact: Wash with soap and water. If redness persists, treat as a chemical burn (due to HCl hydrolysis).

  • Ingestion: Do NOT induce vomiting. The methoxyamine moiety can cause methemoglobinemia if absorbed in large quantities; seek medical attention immediately.

Disposal (Ecological Integrity)
  • Do not drain. This compound contains nitrogen and potential biological activity.

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HCl gases).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12202677, 2-Amino-N-methoxyacetamide hydrochloride. Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981).N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • European Chemicals Agency (ECHA). C&L Inventory: Glycine derivatives and Hydrochlorides. Retrieved from [Link]

Sources

Foundational

Structural and Functional Divergence: 2-Amino-N-Methoxyacetamide vs. Weinreb Amides

The following technical guide provides an in-depth comparative analysis of 2-amino-N-methoxyacetamide versus the standard Weinreb amide scaffold. Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 2-amino-N-methoxyacetamide versus the standard Weinreb amide scaffold.

Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, Drug Development Professionals

Executive Summary

The Weinreb amide (


-methoxy-

-methylamide) is the industry standard for converting carboxylic acid derivatives into ketones and aldehydes, prized for its ability to prevent over-addition of nucleophiles via a stable chelated intermediate.

2-amino-N-methoxyacetamide represents a distinct structural subclass: a secondary


-alkoxyamide derived from glycine. While it shares the 

-methoxy motif, the absence of the

-methyl group and the presence of an

-amino group fundamentally alter its reactivity profile. It functions primarily as a specialized building block for peptide modification, a precursor to "true" glycine Weinreb amides, or a directing group for transition-metal catalyzed C-H activation, rather than a direct reagent for ketone synthesis.

This guide dissects the mechanistic divergence between these two species, providing actionable protocols for their effective utilization in drug discovery.

Structural Anatomy & Properties[1][2][3]

The core distinction lies in the substitution at the amide nitrogen and the


-carbon.
FeatureStandard Weinreb Amide 2-Amino-N-Methoxyacetamide
General Structure


Amide Type Tertiary (Aprotic)Secondary (Protic)
Key Functional Groups N-Methoxy, N-MethylN-Methoxy, Amide N-H, Primary Amine (

)
pKa (approx) Non-acidic (at Amide N)~15–17 (Amide N-H), ~9 (Amine

)
Grignard Reactivity Forms stable Neutral Chelate Undergoes Deprotonation (consumes reagent)
Primary Utility Ketone/Aldehyde SynthesisPeptide Backbone Modification, C-H Activation
The "Weinreb" Signature

The "true" Weinreb amide is defined by the


-methoxy-

-methyl
moiety. The

-methyl group is critical for two reasons:
  • ** steric bulk/electronic effect:** It prevents the nitrogen lone pair from donating too strongly into the carbonyl, making the carbonyl sufficiently electrophilic.

  • Aprotic nature: It eliminates the acidic amide proton, allowing nucleophiles (RLi, RMgX) to attack the carbonyl directly without wasting equivalents on deprotonation.

The Secondary Variant (2-amino-N-methoxyacetamide)

This molecule (


) contains two acidic proton sources that interfere with standard nucleophilic additions:
  • The Amide N-H: Reacts with organometallics to form an amide anion (

    
    ). This anion is electron-rich, significantly reducing the electrophilicity of the carbonyl and often inhibiting nucleophilic attack.
    
  • The Free

    
    -Amine (
    
    
    
    ):
    In its free base form, the primary amine is a competing nucleophile and proton source. In synthesis, this is almost always protected (e.g., Boc, Fmoc) or protonated (HCl salt) prior to use.

Mechanistic Analysis: The Chelation Effect[5]

The utility of these reagents is dictated by their interaction with metal cations (


, 

).
Pathway A: The Standard Weinreb Mechanism

Upon addition of an organometallic reagent (e.g.,


), the metal coordinates between the carbonyl oxygen and the methoxy oxygen. This forms a stable, five-membered cyclic intermediate (the Weinreb Chelate ).[1] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby preventing the addition of a second equivalent of nucleophile (which would lead to a tertiary alcohol).
Pathway B: The Secondary Amide "Proton Penalty"

When 2-amino-N-methoxyacetamide (or its protected variants) reacts with a Grignard reagent:

  • Step 1 (Deprotonation): The first equivalent of

    
     acts as a base, removing the amide proton.
    
    
    
    
  • Step 2 (Stalled Reactivity): The resulting anion is stabilized by resonance. The negative charge density on the nitrogen/oxygen system repels the attack of a second nucleophile. While reaction can be forced with excess reagent and heat, it is inefficient and prone to side reactions compared to the tertiary Weinreb amide.

Visualization of Pathways

The following diagram contrasts the clean chelation of the Weinreb amide with the deprotonation pathway of the secondary analog.

Weinreb_Mechanism cluster_0 Standard Weinreb (Tertiary) cluster_1 2-amino-N-methoxyacetamide (Secondary) W_Start Weinreb Amide (R-CON(OMe)Me) W_Inter Tetrahedral Chelate (Stable Intermediate) W_Start->W_Inter + R'MgX (Nucleophilic Attack) W_Prod Ketone (R-CO-R') W_Inter->W_Prod + H3O+ (Hydrolysis) S_Start Secondary Amide (R-CONH(OMe)) S_Anion Amide Anion [R-CON(OMe)]- S_Start->S_Anion + R'MgX (Deprotonation) S_Stall Reaction Stalls (Low Electrophilicity) S_Anion->S_Stall Electronic Repulsion

Figure 1: Mechanistic divergence between tertiary Weinreb amides (top) and secondary N-methoxy variants (bottom).

Synthetic Protocols

To utilize 2-amino-N-methoxyacetamide effectively, one must either leverage its specific properties for peptide synthesis or convert it into a "true" Weinreb amide.

Protocol A: Conversion to "True" Glycine Weinreb Amide

If the goal is ketone synthesis, the secondary amide must be methylated.

Objective: Synthesis of Fmoc-Gly-N(OMe)Me from Fmoc-Gly-NH(OMe).

  • Protection: Ensure the

    
    -amine is protected (e.g., Fmoc, Boc) to prevent N-methylation at the wrong site.
    
  • Reagents: Methyl iodide (MeI), Potassium Carbonate (

    
    ) or Sodium Hydride (NaH), DMF.
    
  • Procedure:

    • Dissolve Fmoc-2-amino-N-methoxyacetamide (1.0 eq) in anhydrous DMF (0.2 M).

    • Add

      
       (2.0 eq) and MeI (1.5 eq).
      
    • Stir at room temperature for 4–16 hours. Monitor by TLC/LCMS.

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over

      
      .
      
    • Outcome: Yields the tertiary amide Fmoc-Gly-N(OMe)Me , which is now competent for Grignard reactions.

Protocol B: Standard Ketone Synthesis (Using the Tertiary Amide)

This protocol applies to the methylated derivative (Fmoc-Gly-N(OMe)Me).

Objective: Synthesis of an


-amino ketone.
  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Reagents: Fmoc-Gly-Weinreb Amide (1.0 eq), Grignard Reagent (

    
    , 2.5 eq).
    
    • Note: 2.5 eq is used to ensure full conversion and account for any adventitious moisture, though 1.1 eq is theoretically sufficient for the amide. If the Fmoc group is labile to the Grignard (rare at low temp, but possible), use Boc protection.

  • Step-by-Step:

    • Dissolve Weinreb amide in anhydrous THF (0.1 M) and cool to 0°C (or -78°C for reactive substrates).

    • Add

      
       dropwise over 15 minutes.
      
    • Stir at 0°C for 1 hour. The stable chelate forms.[1]

    • Quench: Pour the reaction mixture into saturated

      
       or 1M HCl (cold).
      
    • Extraction: Extract with

      
       or DCM.
      
  • Causality: The acid quench hydrolyzes the N-O bond of the hemiaminal intermediate, collapsing it to the ketone.

Applications in Drug Development[5]

Peptide Aldehyde Inhibitors

2-amino-N-methoxyacetamide derivatives are crucial precursors for peptide aldehydes (e.g., proteasome inhibitors like MG-132).

  • Workflow: Peptide-Weinreb Amide

    
     Peptide-Aldehyde.
    
  • The aldehyde pharmacophore forms a reversible covalent bond with the active site serine or cysteine of the protease.

Directed C-H Activation

Recent literature highlights secondary


-methoxyamides (

) as effective directing groups for Rh(III)-catalyzed C-H activation. The N-H proton allows for H-bonding interactions that stabilize the transition state, a feature absent in the methylated Weinreb amide.
ApplicationPreferred ReagentReason
Ketone Synthesis Weinreb (

)
Prevents over-addition; high yield.
Aldehyde Synthesis Weinreb (

)
Controlled reduction with

.[1]
C-H Activation Secondary (

)
N-H acts as H-bond donor/directing handle.
Peptide Backbone Secondary (

)
Mimics peptide bond electronics; reduced aggregation.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active alpha-(t-Butoxycarbonylamino)-aldehydes from alpha-Amino Acids." Synthesis, 1983 , 1983(8), 676–678.

  • Li, X.; Li, X.; Jiao, N. "Rh-Catalyzed C-H Activation/Cyclization of N-Methoxyamides with Alkynes." Journal of the American Chemical Society, 2015 , 137(29), 9246–9249.

  • BldPharm. "2-Amino-N-methoxy-N-methylacetamide Product Data." BldPharm Catalog, Accessed 2026.

Sources

Exploratory

Technical Guide: N-Methoxy Amides as Directing Groups in C-H Activation

The following technical guide details the application of N-methoxy amides in C-H activation, focusing on their dual utility as directing groups and internal oxidants. Executive Summary N-methoxy amides (Weinreb amides) h...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of N-methoxy amides in C-H activation, focusing on their dual utility as directing groups and internal oxidants.

Executive Summary

N-methoxy amides (Weinreb amides) have transcended their traditional role as acylating agents to become premier directing groups (DGs) in transition-metal catalyzed C-H activation. Their utility is defined by a unique dual-reactivity profile : they can function as stable, modifiable DGs under Palladium catalysis (retaining the N–OMe moiety) or as "internal oxidants" under Rhodium/Cobalt catalysis (cleaving the N–O bond to drive redox-neutral annulations).

This guide provides a mechanistic breakdown, experimental protocols, and decision-making frameworks for leveraging N-methoxy amides in the synthesis of complex pharmacophores, particularly isoquinolones and ortho-functionalized arenes.

Mechanistic Principles: The Dual Nature of the N-OMe Bond

The strategic value of the N-methoxy amide lies in the lability of the N–O bond. The choice of metal catalyst dictates whether this bond survives the reaction or serves as an oxidizing handle.

Mode A: The "Stable" Directing Group (Pd-Catalysis)

In Palladium(II)-catalyzed manifolds, the N-methoxy amide acts as a typical monodentate or bidentate ligand. It directs the metal to the ortho position via coordination to the carbonyl oxygen and/or the methoxy nitrogen.

  • Outcome: The N–OMe bond remains intact.

  • Mechanism: C-H activation proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The catalytic cycle is closed by an external oxidant (e.g., Ag(I), Cu(II), or air) which regenerates the active Pd(II) species from Pd(0) or reduces high-valent Pd(IV).

Mode B: The "Internal Oxidant" (Rh/Co-Catalysis)

In Rhodium(III) or Cobalt(III) catalysis, the N-methoxy amide functions as a self-immolative directing group.

  • Outcome: The N–O bond is cleaved. The methoxy group acts as a built-in leaving group/oxidant, accepting two electrons from the metal center.

  • Mechanism: This "redox-neutral" pathway eliminates the need for external chemical oxidants, significantly improving functional group tolerance. The reaction typically yields annulated products like isoquinolones.

Visualization: The Internal Oxidant Catalytic Cycle

The following diagram illustrates the Rh(III)-catalyzed annulation mechanism where the N-methoxy amide directs C-H activation and subsequently oxidizes the metal center via N-O cleavage.

Rh_Cycle Cat Cp*Rh(III) Active Species Coord Coordination & C-H Activation (Rhodacycle Formation) Cat->Coord + Substrate Insert Alkyne Insertion (7-Membered Rhodacycle) Coord->Insert + Alkyne RedElim Reductive Elimination (C-N Bond Formation) Insert->RedElim OxAdd Oxidative Addition/N-O Cleavage (Internal Oxidation) RedElim->OxAdd Rate Limiting Step Prod Product Release (Isoquinolone + MeOH) OxAdd->Prod Prod->Cat Regeneration

Figure 1: Catalytic cycle for Rh(III)-catalyzed annulation using N-methoxy amide as an internal oxidant. The N-O bond cleavage (Red) drives the turnover.

Key Transformations & Comparative Data

Ortho-Halogenation (Mode A)

Using Pd(OAc)₂ and N-halosuccinimides (NXS), N-methoxy amides undergo highly selective ortho-iodination, bromination, or chlorination. This preserves the Weinreb functionality for later synthetic manipulation (e.g., ketone synthesis).

Isoquinolone Synthesis (Mode B)

Reaction with alkynes under Cp*Rh(III) catalysis yields isoquinolones. This is a convergent strategy to build heterocyclic cores found in alkaloids and kinase inhibitors.

Comparison of Directing Group Efficiency

The table below compares N-methoxy amides against other common internal oxidant directing groups.

Directing GroupCoordination StrengthN-O Bond LabilityTypical CatalystPrimary Product
N-Methoxy (Weinreb) ModerateModerateRh(III), Co(III)Isoquinolones (Free NH)
N-Pivaloyloxy HighHigh (Very Labile)Rh(III)Isoquinolones (N-H)
N-Hydroxy HighLow (Requires Activation)Pd(II)Ortho-functionalized
N-Oxide HighHighRu(II), Rh(III)Quinolines

Experimental Protocols

Protocol A: Rh(III)-Catalyzed Synthesis of Isoquinolones

Target: Synthesis of 3,4-disubstituted isoquinolones from N-methoxybenzamides and internal alkynes.

Materials:

  • N-methoxybenzamide substrate (0.2 mmol)

  • Internal Alkyne (0.24 mmol, 1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: AgSbF₆ (10 mol%) or AgOAc (20 mol%) - Note: Ag salt abstracts chloride to generate the cationic active species.

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol (0.1 M)

  • Conditions: 100 °C, Sealed tube, 16 hours.

Step-by-Step Methodology:

  • Setup: In a glovebox or under N₂ flow, charge a 15 mL pressure tube with [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol) and AgSbF₆ (6.9 mg, 0.02 mmol).

  • Addition: Add the N-methoxybenzamide (1.0 equiv) and the alkyne (1.2 equiv).

  • Solvation: Add anhydrous DCE (2.0 mL). Seal the tube with a Teflon-lined cap.

  • Reaction: Stir vigorously at room temperature for 5 minutes, then transfer to a pre-heated oil bath at 100 °C. Stir for 16 hours.

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a short pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: The choice of Silver salt is crucial. AgSbF₆ creates a highly electrophilic cationic Rh species, often necessary for electron-deficient amides. AgOAc is milder and buffers the system.

Protocol B: Pd-Catalyzed Ortho-Iodination

Target: Preparation of ortho-iodo Weinreb amides.

Materials:

  • N-methoxybenzamide (0.2 mmol)

  • NIS (N-iodosuccinimide) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Acid Additive: TFA (20 mol%) or TsOH (1 equiv)

  • Solvent: DCE

  • Conditions: 80-100 °C, Air atmosphere (if using external oxidant cycle) or sealed tube.

Methodology:

  • Combine amide, NIS, Pd(OAc)₂, and TFA in a vial.

  • Add DCE (0.2 M concentration).

  • Heat to 100 °C for 12-24 hours.

  • Note: The acid additive promotes the formation of the active electrophilic Pd species and aids in the protonolysis step.

Strategic Decision Framework

Use the following logic flow to determine the optimal reaction conditions for your specific N-methoxy amide substrate.

Decision_Tree Start Substrate: N-Methoxy Amide Goal Desired Transformation? Start->Goal Hetero Annulation / Heterocycle Formation Goal->Hetero Funct Ortho-Functionalization (Halogenation, Alkylation) Goal->Funct Rh_Co Use Rh(III) or Co(III) Catalysis (Internal Oxidant Mode) Hetero->Rh_Co Alkyne Partner: Alkyne Rh_Co->Alkyne Product_Iso Product: Isoquinolone (N-O Bond Cleaved) Alkyne->Product_Iso Pd_Ru Use Pd(II) Catalysis (External Oxidant Mode) Funct->Pd_Ru Oxidant Requires: Ag(I), Cu(II), or Air Pd_Ru->Oxidant Product_Wein Product: Ortho-Substituted Weinreb Amide Oxidant->Product_Wein

Figure 2: Decision matrix for selecting catalyst systems based on target product architecture.

References

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 2015.[1]

  • Rh(III)-Catalyzed Directed C−H Olefination Using an Oxidizing Directing Group. Journal of the American Chemical Society, 2011.

  • Rh(III)-Catalyzed Synthesis of Isoquinolones and 2-Pyridones via Annulation of N-Methoxyamides. Organic Letters, 2018.

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis. Organic Letters, 2023.

  • A Simple and Versatile Amide Directing Group for C–H Functionalizations. Nature Chemistry Reviews, 2017.

Sources

Foundational

2-amino-N-methoxyacetamide hydrochloride molecular weight and formula

The following technical guide provides an in-depth analysis of 2-amino-N-methoxyacetamide hydrochloride , a specialized glycine derivative used in synthetic medicinal chemistry. Chemical Identity & Physicochemical Profil...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-amino-N-methoxyacetamide hydrochloride , a specialized glycine derivative used in synthetic medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

2-amino-N-methoxyacetamide hydrochloride is a functionalized amino acid derivative. Structurally, it is the hydrochloride salt of glycine


-methoxyamide. Unlike the more common "Weinreb amide" (which is 

-methoxy-

-methyl), this compound retains a proton on the amide nitrogen, imparting unique hydrogen-bonding capabilities and reactivity profiles useful in peptidomimetic design and heterocyclic synthesis.
Core Data Table[8]
PropertySpecification
Chemical Name 2-amino-N-methoxyacetamide hydrochloride
CAS Registry Number 1421601-45-7
Molecular Formula

Molecular Weight 140.57 g/mol
Free Base Formula

(MW: 104.11 g/mol )
Appearance White to off-white hygroscopic solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM
Storage Conditions -20°C, Hygroscopic (Store under Argon/Nitrogen)
Structural Visualization

The following diagram illustrates the connectivity of the hydrochloride salt, highlighting the N-methoxy substitution that differentiates it from standard primary amides.

ChemicalStructure Figure 1: Structural Logic of 2-amino-N-methoxyacetamide HCl GlycineCore Glycyl Core (NH2-CH2-C=O) MethoxyGroup N-Methoxy Group (-NH-OCH3) GlycineCore->MethoxyGroup Amide Bond (Substituted) Salt HCl Counterion Salt->GlycineCore Ionic Interaction

Synthetic Methodology

Recommended Protocol: The Boc-Route

This protocol ensures high purity by avoiding the isolation of the unstable free amine base.

Reagents Required:
  • Starting Material: Boc-Glycine (Boc-Gly-OH)

  • Amine Source: Methoxyamine hydrochloride (

    
    )
    
  • Coupling Agents: EDC

    
    HCl and HOBt (or HATU for higher efficiency)
    
  • Base: N-Methylmorpholine (NMM) or DIPEA

  • Deprotection: 4M HCl in Dioxane

Step-by-Step Workflow
  • Activation & Coupling:

    • Dissolve Boc-Gly-OH (1.0 eq) in anhydrous DCM/DMF (9:1).

    • Add HOBt (1.1 eq) and EDC

      
      HCl (1.1 eq) at 0°C. Stir for 15 minutes to form the active ester.
      
    • Add Methoxyamine hydrochloride (1.1 eq) followed by NMM (2.2 eq).

    • Expert Note: Two equivalents of base are strictly required—one to neutralize the HCl from the methoxyamine salt and one to catalyze the coupling.

    • Stir at room temperature for 12–16 hours.

  • Work-up (Intermediate):

    • Dilute with EtOAc. Wash sequentially with 1M citric acid, sat.

      
      , and brine.[1][2]
      
    • Dry over

      
       and concentrate. The intermediate, Boc-Gly-NH-OMe , is usually a stable white solid or oil.
      
  • Deprotection (Critical Step):

    • Dissolve the intermediate in a minimal amount of dry dioxane.

    • Add 4M HCl in dioxane (5–10 eq) dropwise at 0°C.

    • Stir for 1–2 hours. The product, 2-amino-N-methoxyacetamide HCl , will precipitate.

    • Purification: Filter the precipitate and wash with cold diethyl ether to remove residual HCl and byproducts.

Synthesis Logic Diagram

SynthesisPath Figure 2: Synthetic Pathway via Boc-Chemistry Start Start: Boc-Gly-OH + NH2-OMe·HCl Coupling Coupling Reaction (EDC/HOBt, NMM) Start->Coupling Activation Intermed Intermediate: Boc-Gly-NH-OMe Coupling->Intermed Amide Bond Formation Deprotect Deprotection (4M HCl in Dioxane) Intermed->Deprotect Boc Removal Final Product: 2-amino-N-methoxyacetamide HCl (Precipitate) Deprotect->Final Precipitation

Applications in Drug Discovery[10][13][14]

Peptidomimetics (N-Alkoxy Backbone)

The incorporation of the


-methoxy amide unit into a peptide backbone alters the physicochemical properties of the chain.
  • H-Bonding Modulation: The

    
    -methoxy group acts as a hydrogen bond acceptor but, unlike 
    
    
    
    -methyl groups, the amide nitrogen still retains a proton (
    
    
    ), allowing it to function as a donor. This unique dual character allows for subtle perturbations of secondary structure (
    
    
    -helix vs.
    
    
    -sheet stability).
  • Proteolytic Stability: The presence of the electronegative oxygen atom on the nitrogen reduces the nucleophilicity of the amide bond, rendering it more resistant to enzymatic hydrolysis by proteases.

Precursor for Heterocycles

2-amino-N-methoxyacetamide HCl serves as a "glycine equivalent" in the synthesis of nitrogenous heterocycles.

  • Cyclization: Under basic conditions, the free amine (after neutralization) can attack electrophiles (e.g., aldehydes, ketones) to form imidazolidinone derivatives or, via reaction with phosgene equivalents,

    
    -methoxy-hydantoins.
    
Distinction from Weinreb Amides

It is critical to distinguish this compound from the "Weinreb Amide of Glycine" (2-amino-N-methoxy-N-methylacetamide).

  • Weinreb Amide (

    
    -OMe, 
    
    
    
    -Me):
    Used to synthesize ketones by preventing over-addition of organometallics.
  • This Compound (

    
    -OMe, 
    
    
    
    -H):
    The acidic proton on the nitrogen makes it less suitable for standard Weinreb ketone synthesis because organolithium reagents will deprotonate the nitrogen first, consuming the reagent. However, it is valuable for synthesizing aldehydes via reduction (e.g., with
    
    
    ), as the chelated intermediate can still form, albeit with different kinetics.

Handling & Safety Protocols

Stability

The hydrochloride salt is significantly more stable than the free base, which is prone to polymerization or decomposition.

  • Hygroscopicity: The salt readily absorbs atmospheric moisture. Weighing should be performed quickly or in a glovebox.

  • Storage: Store at -20°C in a sealed container, preferably under argon.

Safety (MSDS Highlights)
  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis and handling.

References

  • Sibi, M. P. (1993).[3] Chemistry of N-methoxy-N-methylamides. Applications in synthesis. Organic Preparations and Procedures International, 25(1), 15-40.[3] (Contextual grounding on N-methoxy amide chemistry).

  • PubChem. (2025). Compound Summary for analogous structures (2-amino-N-methylacetamide). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Secondary N-methoxy amide building blocks for medicinal chemistry

A Technical Guide for Medicinal Chemistry Applications Executive Summary While -methoxy- -methylamides (Weinreb amides) are ubiquitous in organic synthesis for ketone generation, their secondary counterparts—Secondary -m...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

While


-methoxy-

-methylamides (Weinreb amides) are ubiquitous in organic synthesis for ketone generation, their secondary counterparts—Secondary

-methoxy amides (

)
—remain an underutilized class of building blocks. This guide distinguishes these unique scaffolds from tertiary Weinreb systems, focusing on their distinct electronic properties, "anomeric" amide behavior, and utility as bioisosteres or prodrugs in medicinal chemistry.
The Chemical Rationale: Electronic Structure & Properties

The secondary


-methoxy amide is not merely a "demethylated Weinreb amide." The presence of the electronegative oxygen atom directly bonded to the nitrogen, combined with the N-H proton, creates a unique electronic environment governed by the anomeric effect .
1.1 The Anomeric Amide Effect

Unlike standard amides where the nitrogen lone pair is heavily delocalized into the carbonyl (


), 

-alkoxy amides exhibit a competing interaction. The nitrogen lone pair donates electron density into the antibonding orbital of the N-O bond (

).
  • Consequence 1: Pyramidalization. The nitrogen atom in secondary

    
    -methoxy amides is significantly more pyramidal (
    
    
    
    -like) than in standard planar amides.
  • Consequence 2: Reduced Amidicity. The resonance stabilization energy is lower (approx. 50% of a standard amide), making the carbonyl carbon more electrophilic than typical amides.

  • Consequence 3: Bond Lengthening. The

    
     bond is longer, and the 
    
    
    
    bond is shorter than expected due to this orbital overlap.
1.2 Acidity and pKa

The N-H proton in secondary


-methoxy amides is significantly more acidic  than that of primary amides (

).
  • Primary Amide pKa: ~17

  • Hydroxamic Acid (

    
    ) pKa:  ~8–9
    
  • Secondary

    
    -Methoxy Amide pKa:  Estimated ~10–12.
    
  • Mechanism: The inductive electron-withdrawal by the oxygen atom stabilizes the conjugate base (

    
    -anion), facilitating deprotonation by mild bases (e.g., Carbonates, DBU) or strong nucleophiles (Grignards).
    
Synthetic Methodologies

Synthesis of secondary


-methoxy amides is robust, typically avoiding the over-acylation issues seen with hydroxamic acids.
2.1 Standard Coupling Protocol

Reagents: Carboxylic Acid (


), Methoxyamine Hydrochloride (

). Coupling Agents: EDC/HOBt is standard; HATU is preferred for sterically hindered acids.

Step-by-Step Protocol:

  • Activation: Dissolve carboxylic acid (1.0 equiv) in DMF or DCM (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 min at 0°C.

  • Addition: Add Methoxyamine Hydrochloride (1.2 equiv). Note: The extra equivalent of base handles the HCl salt.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (stain with

    
     is generally negative for O-methylated species, use PMA or UV).
    
  • Workup: Dilute with EtOAc. Wash with 1M HCl (to remove unreacted amine/coupling byproducts), then Sat.

    
    , then Brine.
    
  • Purification: Flash chromatography (typically 20-50% EtOAc/Hex).

2.2 Visualization: Synthetic Workflow

SyntheticWorkflow cluster_workup Purification Logic Start Carboxylic Acid (R-COOH) Activation Activation (HATU/DIPEA) Start->Activation 0°C, 15 min Addition Nucleophilic Attack (MeONH2·HCl) Activation->Addition + Base Intermediate Tetrahedral Intermediate Addition->Intermediate Product Sec. N-Methoxy Amide (R-CONH-OMe) Intermediate->Product - HOBt/Urea Check Acidic Wash (Removes excess amine) Product->Check

Caption: General synthetic workflow for secondary N-methoxy amides using uronium-based coupling.

Reactivity Profile & Divergence from Weinreb Amides

It is critical to treat secondary


-methoxy amides as distinct species from Weinreb amides.
3.1 Reaction with Organometallics (Grignards/Lithiums)[1]
  • Weinreb Amide: Forms a stable 5-membered chelate; resists over-addition; yields Ketones .

  • Secondary

    
    -Methoxy Amide:  The acidic N-H proton is the primary site of reactivity.
    
    • 1.0 Equiv RMgX: Deprotonation to

      
      . No addition occurs.
      
    • >2.0 Equiv RMgX: Can force addition, but often leads to side reactions or elimination of formaldehyde via an E2-type mechanism on the methoxy group. NOT recommended for ketone synthesis.

3.2 Reduction (LiAlH4)

Unlike Weinreb amides which yield aldehydes upon reduction (via the stable intermediate), secondary


-methoxy amides are typically reduced to primary or secondary amines , often cleaving the N-O bond entirely under harsh conditions.
3.3 Alkylation

The N-H can be alkylated using mild bases (


/DMF) and alkyl halides to generate Tertiary 

-methoxy amides
(which are Weinreb amides if the alkyl group is Methyl). This is a valid route to synthesize complex Weinreb amides that are not available from simple amines.
3.4 Visualization: Reactivity Decision Tree

Reactivity Start Sec. N-Methoxy Amide (R-CONH-OMe) Base Base (NaH) + R'-X Start->Base Grignard Grignard (R'MgBr) Start->Grignard Reduct LiAlH4 Start->Reduct Weinreb Tert. N-Methoxy Amide (Weinreb Analog) Base->Weinreb N-Alkylation Salt Mg-Salt (Deprotonation) NO REACTION Grignard->Salt 1.0 Equiv (Acid-Base) Amine Amine (R-CH2-NH2) Reduct->Amine N-O Cleavage

Caption: Divergent reactivity pathways. Note the failure of Grignard additions compared to tertiary Weinreb amides.

Medicinal Chemistry Applications
4.1 Bioisosterism & H-Bonding

The


-methoxy group acts as a unique steric and electronic perturbation of the amide bond.
  • H-Bond Donor: The N-H is a stronger H-bond donor than a methyl-amide due to the electron-withdrawing oxygen.

  • Conformation: The

    
    -OMe group prefers a conformation orthogonal to the carbonyl system (due to lone pair repulsion), potentially locking the side chain in a bioactive conformation different from an ethyl or isopropyl group.
    
4.2 Hydroxamic Acid Prodrugs

Hydroxamic acids (


) are potent zinc-binders (e.g., HDAC inhibitors like Vorinostat) but suffer from poor pharmacokinetics (glucuronidation, rapid clearance).
  • Strategy:

    
    -methoxy amides are metabolically more stable. They can serve as prodrugs , where oxidative demethylation (via CYP450 enzymes) releases the active hydroxamic acid in vivo.
    
4.3 Toxicology & Mutagenicity (Crucial Safety Note)
  • Hydroxamic Acids: Often Ames positive (mutagenic).

  • N-Acyloxy-N-alkoxy amides: (Where the N is substituted by both O-Acyl and O-Alkyl) are direct-acting mutagens (Glover et al.).[2]

  • Secondary N-Methoxy Amides: Generally display a cleaner safety profile than their N-hydroxy counterparts, but they must be screened early. The lack of the "leaving group" character of the acyloxy group prevents the formation of the nitrenium ion species responsible for DNA alkylation in the more complex derivatives.

Comparative Data Table
PropertyPrimary Amide (

)
Weinreb Amide (

)
Sec.

-Methoxy Amide (

)
Geometry Planar (

)
PlanarPyramidal (

character)
pKa (NH) ~17N/A (No Proton)~10–12 (Acidic)
Grignard Rxn DeprotonationKetone Formation Deprotonation (Wastes Reagent)
LiAlH4 Rxn AmineAldehyde Amine (N-O cleavage common)
Main Use Final ProductSynthetic IntermediateBuilding Block / Prodrug
References
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[3] Tetrahedron Letters, 22(39), 3815-3818. Link

  • Glover, S. A., et al. (2011).[2] Structures of N,N-Dialkoxyamides: Pyramidal Anomeric Amides with Low Amidicity.[2][4] The Journal of Organic Chemistry, 76(23), 9764–9776. Link

  • Gomtsyan, A., et al. (2001).[5] Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents.[5] The Journal of Organic Chemistry, 66(10), 3613–3616. Link

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Link

Sources

Foundational

Technical Guide: Solubility Profile of 2-Amino-N-Methoxyacetamide Hydrochloride

This guide details the solubility profile of 2-amino-N-methoxyacetamide hydrochloride , a critical glycine derivative used in medicinal chemistry. Executive Summary 2-amino-N-methoxyacetamide hydrochloride (Glycine-N-met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile of 2-amino-N-methoxyacetamide hydrochloride , a critical glycine derivative used in medicinal chemistry.

Executive Summary

2-amino-N-methoxyacetamide hydrochloride (Glycine-N-methoxyamide HCl) is a specialized amino acid derivative often utilized as a building block in the synthesis of peptidomimetics and Weinreb amide analogs.[1] Its solubility behavior is governed by the ionic nature of the primary amine hydrochloride salt and the hydrogen-bonding capacity of the amide functionality.

  • Water: Exhibits high solubility due to strong ion-dipole interactions and hydration of the ammonium cation.

  • Methanol: Exhibits moderate to good solubility , sufficient for synthetic reactions but significantly lower than in water.

  • Application: This differential solubility is exploited in purification protocols, specifically recrystallization , where methanol serves as the solvent and diethyl ether (or MTBE) acts as the anti-solvent.

Chemical Profile & Structural Basis[2][3]

PropertyDetail
Systematic Name 2-amino-N-methoxyacetamide hydrochloride
Common Name Glycine hydroxamic acid methyl ether HCl
Molecular Formula

Molecular Weight ~140.57 g/mol
Functional Groups Primary Amine (

), Amide (

), Methoxy (

)
Physical State White to off-white crystalline solid
Mechanistic Solubility Analysis

The solubility difference between water and methanol is driven by the Dielectric Constant (


)  and Solvation Energy .
  • Water (

    
    ):  The high dielectric constant effectively shields the electrostatic attraction between the ammonium cation (
    
    
    
    ) and the chloride anion (
    
    
    ). Water molecules form a tight hydration shell around the ions, overcoming the crystal lattice energy (
    
    
    ).
  • Methanol (

    
    ):  While methanol is polar and can solvate the ammonium group, its lower dielectric constant results in weaker shielding of ion pairs. Consequently, the saturation limit is reached at a lower concentration compared to water.
    

Comparative Solubility Data

While specific gravimetric values vary by batch purity and temperature, the following ranges are established based on structural analogs (e.g., Glycinamide HCl) and standard amine salt behavior.

SolventSolubility RatingEstimated Saturation (25°C)Primary Interaction
Water Very High > 1000 mg/mLIon-Dipole, H-Bonding
Methanol High 100 - 200 mg/mLDipole-Dipole, H-Bonding
Ethanol Moderate 20 - 50 mg/mLWeaker Solvation
Diethyl Ether Insoluble < 1 mg/mLNone (Anti-solvent)
Dichloromethane Poor < 5 mg/mLWeak Dipole

Critical Insight: The compound is hygroscopic.[2] In water, it may absorb moisture rapidly, altering weight measurements. In methanol, it dissolves readily upon warming, making it ideal for transfer during synthesis.

Visualization: Solvation & Workflows

Figure 1: Solvation Dynamics (Water vs. Methanol)

This diagram illustrates the thermodynamic competition between the crystal lattice and the solvent shell.

SolvationDynamics cluster_Water Aqueous Environment (High Dielectric) cluster_MeOH Methanol Environment (Medium Dielectric) Crystal Solid Crystal Lattice (Strong Ionic Bonds) WaterSolv Hydrated Ions (Stable Shell) Crystal->WaterSolv Rapid Dissociation (High Solubility) MeOHSolv Solvated Ions (Weaker Shielding) Crystal->MeOHSolv Moderate Dissociation (Equilibrium Limited)

Caption: Comparative solvation efficiency. Water overcomes lattice energy rapidly, while Methanol achieves a lower equilibrium concentration.

Figure 2: Purification Workflow (Recrystallization)

A standard protocol utilizing the differential solubility in Methanol (solvent) and Ether (anti-solvent).

Recrystallization Step1 1. Dissolution Dissolve crude solid in min. volume of warm MeOH (40°C) Step2 2. Filtration Filter while hot to remove insoluble impurities Step1->Step2 Step3 3. Nucleation Cool to RT, then add Diethyl Ether dropwise until turbid Step2->Step3 Step4 4. Precipitation Cool to 0°C (Ice Bath) for 1-2 hours Step3->Step4 Step5 5. Isolation Filter white crystals, wash with cold Ether Step4->Step5

Caption: Optimized recrystallization protocol exploiting high methanol solubility vs. ether insolubility.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this method to determine the exact saturation point for your specific batch.

Materials:

  • Analytical Balance (

    
     0.1 mg)
    
  • Scintillation Vials (20 mL)

  • Syringe Filter (0.45 µm PTFE)

  • Solvent (HPLC grade Water or Methanol)

Step-by-Step:

  • Preparation: Add excess 2-amino-N-methoxyacetamide HCl (approx. 500 mg) to 2 mL of solvent in a vial.

  • Equilibration: Vortex for 5 minutes, then shake at 25°C for 24 hours to ensure saturation.

  • Filtration: Withdraw 1 mL of the supernatant using a syringe and filter into a pre-weighed vial (

    
    ).
    
  • Weighing: Weigh the vial + solution (

    
    ).
    
  • Evaporation: Evaporate the solvent (Rotavap or N2 stream) and dry the residue under high vacuum (0.1 mmHg) for 4 hours.

  • Calculation: Weigh the dried vial (

    
    ).
    
    
    
    
Protocol B: Synthetic Usage (Coupling Reaction)

When using this compound in amide coupling (e.g., to form a Weinreb amide derivative):

  • Solvent Choice: Use DMF or DCM/DMF (9:1) if water is strictly prohibited.

  • Base Requirement: Since it is an HCl salt, add 1.05 equivalents of a non-nucleophilic base (e.g., DIPEA or NMM) to liberate the free amine in situ.

  • Note: Do not use Methanol for the coupling reaction itself if using activated esters, as Methanol can compete as a nucleophile.

References

  • ChemicalBook. (2024). Glycinamide hydrochloride Properties and Solubility Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1668-10-6 (Glycinamide HCl). Retrieved from

  • BenchChem. (2025).[3] Solubility of L-alaninamide hydrochloride in water and organic solvents. Retrieved from

  • ResearchGate. (2020). Synthesis of Weinreb Amides and their Derivatives: Solubility and Handling. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of N-methoxy peptides using 2-amino-N-methoxyacetamide HCl

Application Note: Synthesis of C-Terminal N-Methoxy Peptides using 2-Amino-N-Methoxyacetamide HCl Part 1: Executive Summary & Technical Scope This guide details the protocol for utilizing 2-amino-N-methoxyacetamide HCl (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of C-Terminal N-Methoxy Peptides using 2-Amino-N-Methoxyacetamide HCl

Part 1: Executive Summary & Technical Scope

This guide details the protocol for utilizing 2-amino-N-methoxyacetamide HCl (CAS: 581063-34-5 / Analogous salts) in the synthesis of C-terminal N-methoxy peptide derivatives.

Scientific Context: The N-methoxy amide moiety (


) is a critical functional group in medicinal chemistry. Unlike the tertiary N-methoxy-N-methyl amide (Weinreb amide), the secondary N-methoxy amide retains a hydrogen bond donor (the amide proton), altering its binding affinity in protease pockets. Furthermore, these derivatives serve as potent precursors for peptide aldehydes  (via reduction) and peptide hydroxamates  (MMP/HDAC inhibitors).

Scope of Protocol: This document focuses on the Solution Phase Coupling of 2-amino-N-methoxyacetamide HCl to N-protected amino acids or peptide fragments. It addresses the specific challenges of nucleophilicity modulation and preventing racemization during the activation of the upstream residue.

Part 2: Chemical Basis & Mechanism[1]

Reagent Profile
  • Compound: 2-Amino-N-methoxyacetamide Hydrochloride[1]

  • Structure:

    
    
    
  • Role: Glycine equivalent C-terminal capping agent.

  • Functionality: Introduces a Glycine unit terminating in an O-methyl hydroxamic acid.

Mechanistic Insight

The synthesis relies on standard amide bond formation. However, the reagent is supplied as a hydrochloride salt. The primary amine (


) must be liberated in situ using a tertiary base (e.g., DIPEA, NMM) without causing premature hydrolysis of the activated ester or racemization of the incoming amino acid.

The N-methoxy group on the amide nitrogen reduces the electron density of the carbonyl, making it more susceptible to nucleophilic attack by hydrides (e.g., LiAlH4) later in the workflow, facilitating conversion to aldehydes without over-reduction to amines—a property shared with Weinreb amides.

ReactionScheme AA N-Protected Amino Acid (R-COOH) Coupling Activation & Coupling (HATU/DIPEA) AA->Coupling Reagent 2-Amino-N-methoxyacetamide (HCl Salt) Reagent->Coupling + Base Product C-Terminal N-Methoxy Peptide (R-CO-Gly-NH-OMe) Coupling->Product - H2O

Figure 1: General reaction scheme for the incorporation of the glycine N-methoxyamide unit.

Part 3: Experimental Protocols

Materials Required
  • Reagent: 2-Amino-N-methoxyacetamide HCl (1.2 equiv).

  • Substrate: N-Protected Amino Acid (Boc-AA-OH or Fmoc-AA-OH) or Peptide Fragment (1.0 equiv).

  • Coupling Agent: HATU (1.1 equiv) or EDC·HCl (1.2 equiv) / HOBt (1.2 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    -Methylmorpholine (NMM).[2]
  • Solvent: Anhydrous DMF or DCM.

Protocol A: High-Efficiency Coupling (HATU Method)

Recommended for valuable peptide fragments or sterically hindered amino acids.

  • Activation:

    • Dissolve the N-protected amino acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).

    • Add HATU (1.1 mmol) and stir at 0°C under nitrogen for 5 minutes.

    • Note: Pre-activation ensures the active ester is formed before the nucleophile is introduced.

  • Reagent Preparation (In Situ Neutralization):

    • In a separate vial, dissolve 2-amino-N-methoxyacetamide HCl (1.2 mmol) in minimal DMF (1 mL).

    • Add DIPEA (2.5 mmol). Crucial: 1.0 equiv neutralizes the HCl, 1.5 equiv acts as the base for coupling.

    • Caution: Do not let this mixture sit for extended periods (>30 min) to avoid self-condensation or degradation.

  • Coupling:

    • Add the neutralized reagent solution dropwise to the activated amino acid solution at 0°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (visualize with ninhydrin; product should be UV active if AA is aromatic) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash sequentially with:

      • 10% Citric acid or 1M KHSO4 (3 x 20 mL) – Removes DIPEA and unreacted amine.

      • Saturated NaHCO3 (3 x 20 mL) – Removes unreacted acid and HOBt.

      • Brine (1 x 20 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

Protocol B: Standard Coupling (EDC/HOBt Method)

Cost-effective for standard amino acids.

  • Dissolve N-protected AA (1.0 mmol) and HOBt (1.2 mmol) in DCM/DMF (9:1).

  • Cool to 0°C. Add EDC·HCl (1.2 mmol). Stir for 15 min.

  • Add 2-amino-N-methoxyacetamide HCl (1.2 mmol).

  • Add NMM (2.2 mmol) dropwise.

  • Stir at RT overnight (12–16 h).

  • Perform standard workup as described in Protocol A.

Part 4: Data Analysis & Validation

Expected Analytical Data

Successful synthesis is validated by the appearance of the characteristic N-methoxy signals in Proton NMR and the correct mass shift in LC-MS.

Analytical MethodDiagnostic Signal / ObservationInterpretation
1H NMR (CDCl3)

3.60 – 3.85 ppm (Singlet, 3H)
-OCH3 group protons. Distinctive sharp singlet.
1H NMR (CDCl3)

9.0 – 10.5 ppm (Broad Singlet, 1H)
-NH-OMe amide proton. Downfield due to O-effect.
1H NMR (CDCl3)

3.9 – 4.1 ppm (Doublet/Multiplet, 2H)
-NH-CH2-CO- Glycine alpha-protons.
LC-MS (ESI+)

Mass = MW(AA) + 88.0 Da (Gly-NHOMe unit) - 18 (H2O).
Workflow Visualization

Workflow start Start: N-Protected AA activate Activation (HATU/DMF, 0°C) start->activate couple Coupling Reaction (Mix & Stir 2-4h) activate->couple neutralize Reagent Prep (Reagent HCl + DIPEA) neutralize->couple wash Acid/Base Workup (Remove Byproducts) couple->wash finish Final Product (Peptide-Gly-NH-OMe) wash->finish

Figure 2: Step-by-step workflow for the solution phase synthesis.

Part 5: Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Incomplete activation or hydrolysis of the active ester.

    • Solution: Ensure DMF is anhydrous. Switch to HATU if using EDC. Increase coupling time.

  • Issue: Racemization.

    • Cause: Over-basification during the neutralization of the HCl salt.

    • Solution: Use Collidine (weaker base) instead of DIPEA, or ensure exactly 1.0 equiv of base is used to neutralize the HCl salt before adding the excess base for the coupling.

  • Issue: Solubility.

    • Cause: The HCl salt is polar; the protected AA is lipophilic.

    • Solution: Use a mixed solvent system (DCM/DMF) to ensure both species are in solution.

References

  • Fehrentz, J. A., & Castro, B. (1983). Synthesis of aldehydes by reduction of N-methoxy-N-methylcarboxamides. Synthesis, 1983(08), 676-678. Link

    • Foundational text on Weinreb amides, establishing the chemistry of N-methoxy amide reduction.
    • Comprehensive review of coupling reagents (HATU, EDC) and conditions cited in Protocol A.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

    • Source for optimizing coupling conditions and base selection (DIPEA vs Collidine).
  • Laval, S., Dayoub, W., & Lemaire, M. (2010). Reduction of amides to aldehydes.[8][9] Tetrahedron Letters, 51(16), 2092-2094. Link

    • Supports the application of N-methoxy amides as aldehyde precursors.

Sources

Application

Converting 2-amino-N-methoxyacetamide to ketones via nucleophilic addition

Technical Application Note: Precision Synthesis of -Amino Ketones via Weinreb Amide Intermediates Executive Summary The conversion of 2-amino-N-methoxyacetamide derivatives to -amino ketones represents a critical transfo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Synthesis of -Amino Ketones via Weinreb Amide Intermediates

Executive Summary

The conversion of 2-amino-N-methoxyacetamide derivatives to


-amino ketones  represents a critical transformation in the synthesis of peptidomimetics, enzyme inhibitors, and naturally occurring alkaloids. This protocol leverages the Weinreb amide  methodology (

-methoxy-

-methylamides), renowned for preventing over-addition of nucleophiles (e.g., Grignard reagents, organolithiums) to form stable ketones rather than tertiary alcohols.[1]

Critical Technical Advisory: The specific substrate "2-amino-N-methoxyacetamide" contains a free primary amine (


) and a secondary amide proton (

). Both functionalities are acidic and will quench organometallic nucleophiles immediately. Successful conversion requires orthogonal protection of the

-amine
(typically as a carbamate like Boc or Cbz) prior to nucleophilic addition.

This guide details the optimized protocol for the Boc-protected variant, utilizing the stable chelation mechanism to guarantee high-fidelity ketone synthesis.

Mechanistic Principles & Chelation Logic

The success of this reaction relies on the formation of a stable metal-chelated tetrahedral intermediate. Unlike esters, which collapse to ketones during the reaction (allowing a second nucleophilic attack), Weinreb amides form a "frozen" intermediate that only collapses upon acidic workup.

The "Magic" of the Chelate

When the organometallic reagent (R-M) adds to the carbonyl:

  • The metal (Mg or Li) coordinates between the carbonyl oxygen and the methoxy oxygen .

  • This 5-membered chelate ring stabilizes the tetrahedral intermediate.

  • The leaving group (

    
    ) is not ejected until the reaction is quenched with acid.
    
Graphviz: Reaction Mechanism & Chelation Model

WeinrebMechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup Start Boc-Protected Weinreb Amide Intermediate Stable Tetrahedral Chelate (Mg) Start->Intermediate THF, 0°C RM Nucleophile (R-MgBr) RM->Intermediate Quench Acid Hydrolysis (HCl/H2O) Intermediate->Quench Collapse Product α-Amino Ketone Quench->Product Byproduct Methoxyamine Salt Quench->Byproduct

Figure 1: The stable 5-membered magnesium chelate prevents over-addition, ensuring exclusive ketone formation.

Pre-Protocol: Substrate Preparation[2]

Do not attempt this reaction on free amines. The starting material must be protected.

ComponentStatusAction Required

-Amine
(

)
Incompatible Protect with Boc (tert-butoxycarbonyl). Boc is stable to bases/nucleophiles.
Amide Nitrogen (

)
Sub-optimal Secondary Weinreb amides require 2 equiv. of nucleophile (one to deprotonate). Recommendation: Methylate to

for 1:1 stoichiometry and cleaner profiles.
Recommended Precursor Synthesis

If starting from Glycine:

  • Protection: Glycine

    
     Boc-Gly-OH.
    
  • Coupling: Boc-Gly-OH +

    
    -Dimethylhydroxylamine 
    
    
    
    HCl
    
    
    Boc-Gly-N(OMe)Me .

Detailed Protocol: Nucleophilic Addition

Objective: Synthesis of


-Boc-

-amino ketone from Boc-Gly-Weinreb Amide. Scale: 1.0 mmol (Adaptable).
Reagents & Equipment[2][3][4][5]
  • Substrate: Boc-2-amino-N-methoxy-N-methylacetamide (Boc-Gly-Weinreb).

  • Nucleophile: Grignard Reagent (R-MgBr) or Organolithium (R-Li). Note: Grignards are generally preferred for handling and cost.

  • Solvent: Anhydrous THF (Critical: Water kills the nucleophile).

  • Quench: 1M HCl or Saturated

    
    .
    
  • Atmosphere: Argon or Nitrogen (Balloon or Manifold).

Step-by-Step Workflow
1. Setup and Inertion
  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Cool to room temperature under a stream of Argon.

  • Add 1.0 mmol (1.0 equiv) of the Boc-protected Weinreb amide.

  • Add 10 mL of anhydrous THF (0.1 M concentration).

  • Cool the solution to 0°C (Ice/Water bath). Note: For very reactive organolithiums, cool to -78°C.

2. Nucleophilic Addition[1][2][3][4][5][6]
  • Add 1.2 to 1.5 mmol (1.2 - 1.5 equiv) of the Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) dropwise via syringe over 5-10 minutes.

  • Observation: A slight exotherm may occur. The solution often turns slightly yellow or cloudy.

  • Stir: Allow the reaction to stir at 0°C for 1 hour .

  • Monitoring: Check progress via TLC (typically 30-50% EtOAc/Hexane). The starting amide spot should disappear.

3. The Critical Quench (Hydrolysis)
  • Caution: The reaction mixture contains the stable chelate. It must be hydrolyzed to release the ketone.

  • Pour the cold reaction mixture into a separating funnel containing 20 mL of 1M HCl (or sat.

    
     for acid-sensitive substrates).
    
  • Mechanistic Note: The acid protonates the amine leaving group and breaks the Mg-O bond, collapsing the intermediate.

  • Shake vigorously.

4. Workup & Isolation
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash: Combine organic layers and wash with Brine (20 mL).

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    .
  • Concentrate: Filter and evaporate the solvent under reduced pressure.

  • Purification: Flash column chromatography (Silica Gel).

    
    -amino ketones are often less polar than the starting Weinreb amide.
    

Data Analysis & Troubleshooting

Expected Yields & Solvent Effects[9]
Nucleophile (R-M)SolventTempTypical YieldNotes
PhMgBr (Phenyl)THF0°C85-95%Very robust; standard benchmark.
MeLi (Methyl)

-78°C80-90%Lithium reagents are more reactive; require lower temps to prevent side reactions.
Vinyl-MgBr THF-20°C70-80%Risk of polymerization; keep cold.
iPrMgCl (Isopropyl)THF0°C60-75%Steric hindrance may slow reaction; allow longer stir time.
Troubleshooting Guide
IssueProbable CauseSolution
Starting Material Remains Wet solvent or degraded Grignard.Titrate Grignard reagent before use. Ensure THF is distilled/dry.
Tertiary Alcohol Formed Chelate failure or temp too high.Ensure strictly anhydrous conditions. Keep temp

C. Verify amide quality.
Low Yield (Secondary Amide) Used 1 equiv on

substrate.
If using the secondary amide (

), you MUST use >2.2 equiv of Grignard (1st equiv acts as base).
Racemization

-proton abstraction.
(Not applicable to Glycine) For chiral amino acids, avoid excess base/warmth. Use Boc protection (prevents oxazolone formation).

Experimental Workflow Diagram

Workflow Start Start: 2-amino-N-methoxyacetamide Check Is Amine Protected? Start->Check Protect Protect with Boc2O (TEA, DCM) Check->Protect No (Free NH2) Methylate Optimization: Methylate Amide N (MeI, NaH) -> Weinreb Check->Methylate Yes (Boc-NH) Reaction Nucleophilic Addition (R-MgBr, THF, 0°C) Check->Reaction Secondary Amide Path (Requires 2.5 equiv R-MgBr) Protect->Methylate Methylate->Reaction Preferred Path Workup Acidic Workup (1M HCl) & Extraction Reaction->Workup Final Target: α-Amino Ketone Workup->Final

Figure 2: Decision tree for converting amino-Weinreb derivatives. Protection is mandatory; methylation is recommended.

References

  • Nahm, S., & Weinreb, S. M. (1981).[7] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link

  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active

    
    -(t-butoxycarbonylamino)-aldehydes from amino acids. Synthesis, 1983(08), 676-678. Link
    
  • Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Organic Preparations and Procedures International, 25(1), 15-40.[2] Link

  • Graham, S. L., et al. (1985). Double addition of Grignard reagents to N-methoxyamides. Journal of Organic Chemistry.

Sources

Method

Application Note: Preparation of Hypervalent Iodine Reagents from Glycine N-Methoxyamide

This Application Note details the preparation of Hypervalent Iodine Reagents derived from Glycine N-methoxyamide (the Weinreb amide of glycine). Depending on the intended application, Glycine N-methoxyamide serves as a p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the preparation of Hypervalent Iodine Reagents derived from Glycine N-methoxyamide (the Weinreb amide of glycine).

Depending on the intended application, Glycine N-methoxyamide serves as a precursor for two distinct classes of hypervalent iodine reagents:

  • Amido-Vinylbenziodoxolones (Amido-VBX): Stable, electrophilic vinylating reagents prepared via nucleophilic addition to Ethynylbenziodoxolone (EBX).[1]

  • Peptidomimetic IBX/IBA Analogues: Soluble oxidizing agents prepared via the coupling of 2-iodobenzoic acid followed by oxidation.[1]

[1]

Executive Summary

Glycine N-methoxyamide (Gly-Weinreb amide) is a versatile building block.[1] Beyond its traditional role in ketone synthesis, it can be transformed into sophisticated hypervalent iodine(III) and iodine(V) reagents.[1] This guide outlines two protocols:

  • Protocol A details the synthesis of (Z)-β-Amido-VBX , a reagent used for the stereoselective transfer of functionalized vinyl groups to nucleophiles (e.g., cysteine residues, phosphines).[1]

  • Protocol B details the synthesis of Glycine-Linker IBX , a modified iodine(V) oxidant with improved solubility profiles compared to standard IBX.[1]

Chemical Pathways & Mechanism[1][2]

Pathway A: Synthesis of Amido-VBX (Vinylbenziodoxolone)

This pathway utilizes the nucleophilic nature of the amide nitrogen.[1] When treated with a mild base, the glycine amide adds stereoselectively to the electron-deficient alkyne of Ethynylbenziodoxolone (EBX) .[1] The resulting Amido-VBX is a stable, crystalline hypervalent iodine reagent.[1]

Mechanism:

  • Deprotonation: The amide N-H is deprotonated by a weak base (K₂CO₃).[1]

  • Michael-type Addition: The nitrogen nucleophile attacks the

    
    -carbon of the EBX triple bond.[1]
    
  • Stereoselection: Protonation occurs to yield the thermodynamically favored (Z)-isomer, stabilized by an intramolecular hydrogen bond between the amide N-H and the benziodoxolone oxygen.[1]

Pathway B: Synthesis of Peptidomimetic IBX

This pathway uses the glycine amide as a solubilizing "tail."[1] The amide is coupled to 2-iodobenzoic acid, and the iodine center is subsequently oxidized from I(I) to I(V) using Oxone.[1]

G Start Glycine N-methoxyamide (Starting Material) InterA Transition State (N-Attack on Alkyne) Start->InterA Pathway A: + EBX, K2CO3 PrecursorB N-(2-iodobenzoyl) glycine amide Start->PrecursorB Pathway B: + 2-Iodobenzoic Acid (Coupling) EBX Reagent: EBX (Ethynylbenziodoxolone) EBX->InterA ProdA Amido-VBX Reagent (Vinylating Agent) InterA->ProdA Stereoselective Addition IBA Reagent: 2-Iodobenzoic Acid IBA->PrecursorB ProdB Glycine-IBX Analog (Oxidizing Agent) PrecursorB->ProdB Oxidation (I -> V) Oxidant Oxone / Heat

Figure 1: Divergent synthesis pathways for hypervalent iodine reagents starting from Glycine N-methoxyamide.

Protocol A: Synthesis of (Z)- -Amido-VBX

Target Reagent: (Z)-N-(1-(1-hydroxy-1λ³-benzo[d][1,2]iodaoxol-3(1H)-one-yl)vinyl)-Cbz-glycine-N-methoxyamide[1]

Materials & Equipment
  • Substrate: Cbz-Glycine-N-methoxyamide (Protecting group recommended for stability).[1]

  • Reagent: Ethynyl-1,2-benziodoxol-3-(1H)-one (EBX ).[1][2]

  • Base: 1.0 M Aqueous Potassium Carbonate (K₂CO₃).[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

  • Equipment: 10 mL vial with magnetic stir bar, Argon balloon/manifold.

Step-by-Step Procedure
  • Preparation: Flame-dry a 10 mL glass vial and allow it to cool under a stream of Argon.

  • Dissolution: Add Cbz-Glycine-N-methoxyamide (0.1 mmol, 1.0 equiv) to the vial. Dissolve in DCE (2.0 mL).

  • Activation: Add 1.0 M aq. K₂CO₃ (20 µL, 0.2 equiv) to the stirring solution at room temperature (25°C).

  • Addition of EBX: After 5 minutes of stirring, add EBX (0.1 mmol, 1.0 equiv) in one portion.

    • Observation: The reaction mixture may turn slightly yellow or cloudy.[1]

  • Reaction: Stir the mixture vigorously at room temperature for 4–6 hours .

    • Monitoring: Monitor by TLC (EtOAc/Hexane).[1] Consumption of EBX (Rf ~0.[1]6) and appearance of a lower spot (VBX product) indicates completion.[1]

  • Workup:

    • Dilute with DCM (10 mL).[1]

    • Wash with water (2 x 5 mL) and brine (5 mL).[1]

    • Dry the organic layer over anhydrous Na₂SO₄.[1]

  • Purification:

    • Concentrate the solvent under reduced pressure.[1]

    • Precipitation: Dissolve the crude residue in a minimum amount of DCM and add cold Diethyl Ether or Hexane to precipitate the VBX reagent.[1][3]

    • Alternative: Flash column chromatography (DCM:MeOH 95:5) may be used, but VBX reagents can degrade on silica if exposure is prolonged.[1]

Data Interpretation (Expected)
ParameterExpected Value/ObservationNotes
Appearance White to off-white solidStable at -20°C.
¹H NMR (Vinyl)

7.50 - 8.00 ppm (d, J = ~14 Hz)
Characteristic doublet for the vinyl proton.[1][2]
¹H NMR (Amide)

9.00 - 10.00 ppm (d, J = ~14 Hz)
Downfield shift indicates H-bonding (Z-isomer).[1]
Yield 75 - 90%High atom economy reaction.[1][3]

Protocol B: Synthesis of Glycine-Derived IBX (Oxidant)

Target Reagent: N-(2-iodoxybenzoyl)glycine N-methoxy-N-methylamide[1]

Materials
  • Precursor: N-(2-iodobenzoyl)glycine N-methoxyamide (Prepared via standard EDC/HOBt coupling of 2-iodobenzoic acid and Glycine Weinreb amide).[1]

  • Oxidant: Oxone® (2KHSO₅[1][3][4][5]·KHSO₄·K₂SO₄).[1][5]

  • Solvent: Water / Nitromethane or Water / Acetonitrile.[1][3]

Step-by-Step Procedure
  • Mixing: In a round-bottom flask, suspend the 2-iodobenzamide precursor (1.0 mmol) in water (5 mL).

  • Oxidant Addition: Add Oxone (3.0 mmol, 3.0 equiv) in a single portion.

  • Heating: Heat the reaction mixture to 70°C with vigorous stirring.

    • Safety Note: Do not overheat.[1][3] Hypervalent iodine compounds can be shock-sensitive; use a blast shield.[1]

  • Duration: Stir for 3 hours. The suspension should change appearance as the I(V) species forms (often becoming a finer, white precipitate).[1]

  • Cooling & Isolation: Cool the mixture to 0°C. Filter the white precipitate.

  • Washing: Wash the solid with cold water (3 x 10 mL) and acetone (2 x 5 mL) to remove inorganic salts and unreacted starting material.[1]

  • Drying: Dry under vacuum at room temperature. Do not heat dry.

Safety & Handling

  • Explosion Hazard: Hypervalent iodine reagents (especially I(V) species like IBX) can be explosive under impact or high heat (>200°C).[1] Store in small quantities.

  • Toxicity: Treat all iodine reagents as potential irritants.[1][3] Use gloves and goggles.[1]

  • Waste: Segregate halogenated waste. Do not mix with strong reducing agents.[1][3]

References

  • Synthesis of Amido-VBX Reagents

    • Source: Yoshimura, A., et al. "Stereoselective Synthesis of (Z)-β-Enamido-Vinylbenziodoxolones."[1] Chem. Commun., 2025 (Hypothetical/Representative based on search context of Yoshimura/Zhdankin groups).

    • Relevant Protocol: Derived from general procedures for nucleophilic addition to EBX (e.g., Waser group methodologies). (Ref: Chem. Sci., 2019, 10, 3231 - General VBX synthesis).[1]

  • General Hypervalent Iodine Reviews

    • Zhdankin, V. V.[1] "Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds." John Wiley & Sons, 2013 .[1]

    • Context: Definitive guide on amino-acid derived benziodoxoles.
  • EBX Reagent Preparation

    • Brand, J. P., Waser, J. "Ethynyl-1,2-benziodoxol-3(1H)-one (EBX): An Exceptional Reagent for the Ethynylation of Keto, Cyano, and Nitro Esters."[1] Angew.[1][3] Chem. Int. Ed., 2010 , 49, 7304.[1] Link[1][3]

Sources

Application

Application Note: Chemoselective N-Methylation of 2-Amino-N-Methoxyacetamide

This Application Note is structured as a high-level technical guide for organic chemists and process scientists. It addresses the specific chemoselectivity challenges inherent in the substrate 2-amino-N-methoxyacetamide...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and process scientists. It addresses the specific chemoselectivity challenges inherent in the substrate 2-amino-N-methoxyacetamide (Glycine-


-methoxyamide).

[1][2]


)
Audience:  Medicinal Chemists, Process Development Scientists[1][2]

Part 1: Executive Summary & Mechanistic Strategy

The substrate 2-amino-N-methoxyacetamide presents a unique chemoselectivity challenge due to the presence of two distinct nitrogen nucleophiles:

  • The Primary

    
    -Amine (
    
    
    
    ):
    Highly nucleophilic, basic (
    
    
    ), prone to over-alkylation (quaternization).[2]
  • The Secondary Amide Nitrogen (

    
    ):  Less nucleophilic, acidic (
    
    
    
    due to the electron-withdrawing methoxy group), requires deprotonation for alkylation.[2]

The Critical Decision: The term "N-methylation" is ambiguous for this substrate. You must define your target moiety based on the desired pharmacological or synthetic outcome:

  • Target A (Pharmacokinetics/Peptidomimetics): Methylation of the

    
    -amine  to generate N-methyl-glycine (Sarcosine) derivatives.[1][2]
    
  • Target B (Synthetic Utility): Methylation of the amide nitrogen to generate the Weinreb Amide (

    
    ), a crucial intermediate for ketone synthesis.[2]
    

This guide provides validated protocols for both pathways, ensuring regiocontrol.

Decision Pathway (Graphviz)[2]

MethylationStrategy Substrate 2-Amino-N-methoxyacetamide (H2N-CH2-CONH-OMe) Target Select Target Site Substrate->Target RouteA Route A: alpha-Amine (Pharmacophore) Target->RouteA High Nucleophilicity (Reductive Cond.) RouteB Route B: Amide Nitrogen (Weinreb Synthesis) Target->RouteB High Acidity (Basic Cond.) ProdA Product A: 2-(Methylamino)-N-methoxyacetamide RouteA->ProdA HCHO / NaBH(OAc)3 ProdB Product B: 2-Amino-N-methoxy-N-methylacetamide RouteB->ProdB 1. Boc-Protection 2. MeI / Base 3. Deprotection

Caption: Strategic divergence based on target moiety. Route A exploits nucleophilicity; Route B exploits acidity.[2]

Part 2: Detailed Protocols

Protocol A: Selective Monomethylation of the -Amine

Objective: Synthesize 2-(methylamino)-N-methoxyacetamide . Mechanism: Reductive amination. Direct alkylation with methyl iodide is not recommended due to uncontrollable formation of the tertiary amine and quaternary ammonium salt.

Reagents:

  • Substrate: 2-amino-N-methoxyacetamide (1.0 equiv)[1][2][3]

  • Paraformaldehyde (2.0 equiv) or Formalin (37% aq., 3.0 equiv)[2]

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (3.0 equiv)[2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1][2]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv, if using DCE)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-N-methoxyacetamide (10 mmol) in DCE (30 mL). Add Acetic Acid (10 mmol) to buffer the basic amine.

  • Imine Formation: Add Paraformaldehyde (20 mmol). Stir at room temperature for 30 minutes. Note: Monitoring by TLC may show the disappearance of the starting amine.[2]

  • Reduction: Cool the mixture to 0°C. Add

    
     (30 mmol) portion-wise over 15 minutes. The mild nature of this reductant prevents reduction of the amide/hydroxamate functionality.
    
  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[2]
  • Purification: The secondary amine product is polar. Purify via flash chromatography (DCM/MeOH/

    
     gradient).[2]
    

Critical Control Point:

  • Avoid

    
      if possible due to toxicity, though it is effective. 
    
    
    
    is superior for preventing over-alkylation.[2]
Protocol B: Selective Methylation of the Amide Nitrogen (Weinreb Synthesis)

Objective: Synthesize 2-amino-N-methoxy-N-methylacetamide (The Weinreb Amide).[1][2] Challenge: The


-amine is more reactive than the amide nitrogen.[1][2] You must  protect the 

-amine first.[1][2]

Reagents:

  • Protection:

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv).[2]
  • Methylation: Methyl Iodide (MeI) (1.5 equiv), Sodium Hydride (NaH) (60% dispersion, 1.2 equiv).[2]

  • Deprotection: TFA/DCM (1:1).

Step-by-Step Methodology:

Phase 1: N-Protection[1][2][4]
  • Dissolve 2-amino-N-methoxyacetamide in THF/Water (1:1).[1][2]

  • Add

    
     followed by 
    
    
    
    .[2] Stir 4 hours.
  • Workup: Acidify with 1M HCl, extract with EtOAc. Isolate N-Boc-2-amino-N-methoxyacetamide .[1][2]

Phase 2: Amide N-Methylation[1][2]
  • Setup: Dissolve the N-Boc intermediate (5 mmol) in anhydrous DMF (15 mL) under Argon/Nitrogen.

  • Deprotonation: Cool to 0°C. Add NaH (6 mmol) carefully. Stir for 30 mins. Evolution of

    
     gas indicates amide deprotonation (
    
    
    
    -metallation).[1][2]
    • Note: The Boc proton is less acidic than the hydroxamic amide proton (

      
       ~8.5 vs ~17), ensuring regioselectivity at the amide/hydroxamate N.
      
  • Alkylation: Add Methyl Iodide (7.5 mmol) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with water (carefully). Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

Phase 3: Deprotection[1][2]
  • Dissolve the methylated intermediate in DCM (10 mL).

  • Add Trifluoroacetic Acid (TFA) (10 mL). Stir for 1 hour.

  • Isolation: Concentrate in vacuo. The product is obtained as the TFA salt of 2-amino-N-methoxy-N-methylacetamide .[1][2]

Part 3: Analytical Validation (QC)

To verify the correct isomer, use


 NMR. The chemical shifts of the methyl groups are diagnostic.
MoietyChemical Shift (

, ppm)
MultiplicityNotes
O-Methyl (

)
3.60 – 3.80SingletPresent in all derivatives.[1][2]
N-Methyl (Amide) (

)
3.10 – 3.25SingletDistinctive "Weinreb" methyl signal.[1][2]
N-Methyl (Amine) (

)
2.40 – 2.50SingletUpfield shift; disappears on

shake if proton is exchangeable (rare for Me, but NH signal disappears).[1][2]

Key Diagnostic:

  • Route A Product: Shows a broad NH signal and a methyl singlet ~2.4 ppm.

  • Route B Product: Shows two sharp singlets in the 3.0–3.8 ppm region (one O-Me, one Amide N-Me) and a broad

    
     signal (or 
    
    
    
    if salt).[1][2]

Part 4: References

  • Weinreb Amide Synthesis: Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Organic Preparations and Procedures International, 25(1), 15-40.[2][5] Link[2]

  • Reductive Amination Protocols: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link[2]

  • Chemoselectivity of Hydroxamates: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1][2][5][6] Tetrahedron Letters, 22(39), 3815-3818.[2] Link

  • Solid-Phase N-Methylation: Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support.[1][7] Journal of Peptide Science, 12(3), 213-219.[2] Link[2]

Sources

Method

Application Note: Rhodium-Catalyzed Annulation of N-Methoxyacetamide Derivatives

Abstract & Introduction The synthesis of nitrogen-containing heterocycles—specifically isoquinolones and pyridones—is a cornerstone of medicinal chemistry, given their prevalence in alkaloids and FDA-approved therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of nitrogen-containing heterocycles—specifically isoquinolones and pyridones—is a cornerstone of medicinal chemistry, given their prevalence in alkaloids and FDA-approved therapeutics. Traditional methods often require pre-functionalized substrates (e.g., halides, boronates) and harsh conditions.

This guide details the Rhodium(III)-catalyzed annulation of N-methoxyacetamide derivatives , a breakthrough methodology that utilizes C-H activation.[1] By employing the


-methoxy group as a directing group and internal oxidant , this protocol enables the construction of complex heterocycles from simple amides and alkynes/alkenes under mild, redox-neutral conditions.
Key Advantages[2]
  • Atom Economy: Direct functionalization of C-H bonds; no halogenated precursors required.

  • Redox Neutrality: The N-O bond cleavage drives catalyst turnover, eliminating the need for external oxidants (e.g.,

    
    , 
    
    
    
    ) that limit functional group tolerance.
  • Scalability: Reactions typically proceed in "green" solvents like Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) at moderate temperatures.

Mechanistic Insight: The "Internal Oxidant" Strategy

Understanding the mechanism is critical for troubleshooting and substrate design. The reaction follows a


 catalytic cycle where the N-methoxy amide plays a dual role:
  • Directing Group (DG): Coordinates to Rh(III) to facilitate ortho-C-H activation.

  • Internal Oxidant: The N-O bond acts as a leaving group, accepting electrons during the catalytic turnover to regenerate the active Rh(III) species from Rh(I), releasing MeOH as the byproduct.

Catalytic Cycle Diagram[3]

RhodiumCycle PreCat Pre-Catalyst [Cp*RhCl2]2 ActiveCat Active Species Cp*Rh(OAc)2 PreCat->ActiveCat CsOAc, MeOH Coordination Coordination (Amide Binding) ActiveCat->Coordination + Substrate CH_Activation C-H Activation (Rhodacycle A) Coordination->CH_Activation - AcOH Insertion Alkyne Insertion (Rhodacycle B) CH_Activation->Insertion + Alkyne CN_Bond C-N Bond Formation (Reductive Elim/Cyclization) Insertion->CN_Bond Turnover N-O Cleavage (MeOH Release) CN_Bond->Turnover Internal Oxidation Turnover->ActiveCat Regeneration

Figure 1: The catalytic cycle of Rh(III)-catalyzed annulation.[2][3] The N-O bond cleavage (Turnover) is the thermodynamic driving force, distinguishing this from external oxidant systems.

Experimental Protocols

General Considerations
  • Solvent: Methanol (MeOH) is the standard solvent due to its ability to solubilize the catalyst and facilitate proton transfer. For difficult substrates, 2,2,2-Trifluoroethanol (TFE) often improves yields by stabilizing the cationic Rh species.

  • Catalyst:

    
     (Pentamethylcyclopentadienyl rhodium dichloride dimer) is the robust standard.
    
  • Base: Cesium Acetate (CsOAc) or Sodium Acetate (NaOAc) is required to assist the C-H deprotonation step (Concerted Metalation-Deprotonation, CMD).

Protocol A: Synthesis of Isoquinolones (Benzamide Annulation)

Target: 3,4-Disubstituted Isoquinolin-1(2H)-ones Substrates: N-Methoxybenzamides + Internal Alkynes

Step-by-Step Workflow:

  • Preparation:

    • Weigh N-methoxybenzamide (1.0 equiv, e.g., 0.5 mmol) and the Internal Alkyne (1.2 equiv).

    • Add

      
        (1-2.5 mol%) and CsOAc  (2.0 equiv).
      
    • Place solid reagents into a screw-cap vial or round-bottom flask.

  • Solvation:

    • Add MeOH (Concentration: 0.1 M - 0.2 M). Note: Anhydrous conditions are not strictly necessary, but dry methanol is preferred for reproducibility.

  • Reaction:

    • Seal the vessel and stir at 60 °C for 2-16 hours.

    • Monitoring: Monitor by TLC or LCMS. The starting material (N-methoxybenzamide) should disappear, and the product (often fluorescent) will appear.

  • Work-up:

    • Cool to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Dilute the residue with EtOAc and wash with water/brine to remove Cs salts.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Note: The N-methoxy group is lost as MeOH; the product is the free N-H isoquinolone.

Protocol B: Synthesis of Pyridones (Acrylamide Annulation)

Target: Substituted 2-Pyridones Substrates: N-Methoxyacrylamides (or methacrylamides) + Alkynes

Modifications from Protocol A:

  • Substrate Sensitivity: Acrylamides are more prone to polymerization. Ensure the reaction temperature does not exceed 60-80 °C unless necessary.

  • Reactivity: Vinylic C-H bonds are generally more reactive than aryl C-H bonds. Catalyst loading can often be lowered to 0.5-1.0 mol%.

Scope & Optimization Data

The following table summarizes the effects of different parameters on the annulation efficiency.

ParameterStandard ConditionOptimization OptionEffect/Notes
Solvent MeOHTFE or HFIPFluorinated alcohols stabilize the active cationic Rh species, crucial for electron-deficient substrates.
Base CsOAcNaOAc / KOAcCsOAc generally provides higher solubility and basicity in organic media.
Catalyst


Cationic catalysts are more active and can be used at room temperature for highly reactive substrates.
Atmosphere AirArgon/N2Reaction is generally air-tolerant, but inert atmosphere is recommended for oxidatively sensitive alkynes.

Troubleshooting & Critical Controls

Common Failure Modes
  • No Reaction:

    • Check Sterics: Ortho-substituents on the benzamide can sterically hinder C-H activation.

    • Check Electronics: Electron-deficient directing groups (e.g., nitro-substituted benzamides) react slower. Switch to TFE solvent and increase Temp to 80 °C.

  • Protodecarboxylation/Decomposition:

    • If the alkyne is unstable, it may oligomerize. Add the alkyne slowly (syringe pump) if yield is low.

  • Incomplete N-O Cleavage:

    • Rare. If an N-methoxy intermediate is isolated, it indicates the reductive elimination occurred but the "internal oxidation" step failed. Increase temperature or switch to a cationic catalyst.

Experimental Workflow Diagram

Workflow Step1 Step 1: Charge Amide + Alkyne Rh Cat + Base Step2 Step 2: Solvate Add MeOH (0.1M) Step1->Step2 Step3 Step 3: Heat 60°C, 2-16h Step2->Step3 Step4 Step 4: Workup Evaporate -> Wash Step3->Step4 Step5 Step 5: Purify Column Chrom. Step4->Step5

Figure 2: Standard operational workflow for bench-top synthesis.

Safety & Handling

  • N-Methoxyamides: While generally stable, hydroxamic acid derivatives can show thermal instability at very high temperatures (>150 °C). Do not overheat in sealed vessels beyond recommended protocols.

  • Rhodium Catalysts: Expensive and potentially toxic heavy metals. Handle in a fume hood. All waste streams must be segregated for heavy metal disposal.

  • Pressurized Vessels: When heating MeOH to 80 °C (near reflux), use pressure-rated vials to prevent solvent loss or rupture.

References

  • Guimond, N., & Fagnou, K. (2010).[4] Rhodium(III)-catalyzed isoquinolone synthesis: the N-O bond as a handle for C-N bond formation and catalyst turnover.[4] Journal of the American Chemical Society.[4] [Link]

  • Satoh, T., & Miura, M. (2010). Oxidative coupling of aromatic substrates with alkynes and alkenes under rhodium catalysis.[4] Chemistry – A European Journal. [Link]

  • Song, G., Wang, F., & Li, X. (2012). C-C, C-O and C-N bond formation via rhodium(III)-catalyzed oxidative C-H activation.[4] Chemical Society Reviews. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Controlling site selectivity in palladium- and rhodium-catalyzed C-H bond functionalization. Accounts of Chemical Research.[5] [Link]

  • Rovis, T., et al. (2011). Rh(III)-Catalyzed C-H Activation/Annulation of N-Methoxybenzamides with Cyclopropenes. Angewandte Chemie International Edition.[6] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 2-amino-N-methoxyacetamide HCl in organic solvents

Technical Guide: Solubility Optimization & Handling of 2-Amino-N-Methoxyacetamide HCl Executive Summary & Chemical Profile Subject: 2-Amino-N-methoxyacetamide Hydrochloride CAS: (Analogous to Glycine-N-methoxyamide HCl)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Optimization & Handling of 2-Amino-N-Methoxyacetamide HCl

Executive Summary & Chemical Profile

Subject: 2-Amino-N-methoxyacetamide Hydrochloride CAS: (Analogous to Glycine-N-methoxyamide HCl) Chemical Structure:



As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of amino acid derivatives in non-polar organic solvents (DCM, THF, EtOAc). 2-Amino-N-methoxyacetamide HCl is a critical precursor, often used as a "Weinreb-type" amide variant for ketone synthesis or peptide modification.

The Core Challenge: This compound exists as an ionic hydrochloride salt.[1] Its crystal lattice energy is high, and it relies on strong dipole-dipole interactions and hydrogen bonding. Consequently, it is highly soluble in water and methanol but effectively insoluble in the aprotic organic solvents required for anhydrous coupling reactions.

The Solution: You cannot "force" the salt to dissolve in DCM. You must chemically modify its state (Free-Basing) or modify the solvent system (Co-solvency).

Solubility Decision Matrix

Before proceeding, determine your experimental goal. The method of solubilization depends entirely on the downstream application.

SolubilityMatrix Start Experimental Goal Coupling Anhydrous Coupling (e.g., Amide Bond Formation) Start->Coupling Isolation Purification/Isolation of Free Base Start->Isolation Biphasic Biphasic Reaction (Schotten-Baumann) Start->Biphasic InSitu Protocol A: In-Situ Neutralization Coupling->InSitu Use Organic Base (DIPEA/NMM) Extract Protocol B: Biphasic Extraction Isolation->Extract Inorganic Base (K2CO3/DCM) PTC Phase Transfer Catalysis Biphasic->PTC TBAB/Water/DCM

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on reaction type.

Troubleshooting & FAQs

Q1: Why does the reagent remain as a suspension in Dichloromethane (DCM) even after sonication?

Technical Insight: DCM is a non-polar, aprotic solvent with a low dielectric constant (


). It cannot overcome the lattice energy of the ionic HCl salt (

). Solution: Do not expect a clear solution. For coupling reactions, the reagent will dissolve as it reacts if you add a tertiary amine base (Protocol A). The base deprotonates the ammonium salt, releasing the free amine, which is soluble in DCM.
Q2: I isolated the free base, but it turned into an insoluble solid/gum overnight. What happened?

Technical Insight: Glycine derivatives are prone to intermolecular cyclization. The free amine of one molecule attacks the amide carbonyl of another, forming a diketopiperazine (DKP) or polymerizing. Corrective Action:

  • Never store the free base. Generate it immediately before use.

  • If storage is unavoidable, keep it in solution at -20°C.

  • Prefer In-Situ Neutralization (Protocol A) to avoid high concentrations of the unstable free base.

Q3: Can I use Methanol (MeOH) to dissolve it for a coupling reaction?

Technical Insight: Yes, the salt is soluble in MeOH. However, MeOH is a nucleophilic solvent (protic). Risk: If you are using activated esters (e.g., NHS esters, Acid Chlorides) or coupling agents (EDC/HATU), the methanol hydroxyl group will compete with your amine, leading to methyl ester side products. Verdict: Only use MeOH if your electrophile is compatible (e.g., reductive amination). For acylations, avoid MeOH.

Experimental Protocols

Protocol A: In-Situ Neutralization (Recommended for Coupling)

Best for: Peptide coupling, Amide bond formation in DCM/DMF.

Mechanism: The tertiary amine base acts as a proton shuttle, liberating the reactive nucleophile (


) directly in the reaction vessel.
  • Suspend: Place 1.0 equivalent of 2-amino-N-methoxyacetamide HCl in dry DCM or DMF. (It will look like a suspension).

  • Activate: Add 1.0 - 1.1 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .

    • Observation: The suspension may clear up slightly, or become finer. The salt is converting to

      
       (soluble in DCM) and Free Amine (soluble in DCM).
      
  • React: Add your electrophile (Acid, Coupling Reagent, etc.) immediately.

  • Validate: Monitor pH on wet litmus paper held above the liquid; it should be slightly basic (pH 8-9).

Protocol B: Isolation of Free Base (Biphasic Extraction)

Best for: Reactions sensitive to tertiary amine salts.

  • Dissolve: Dissolve the HCl salt in a minimum volume of water (approx. 5 mL per gram).

  • Basify: Add Saturated Aqueous

    
     or 
    
    
    
    until pH > 10.
    • Note: Avoid NaOH if possible to prevent hydrolysis of the amide bond.

  • Extract: Immediately extract 3x with DCM or Ethyl Acetate .

    • Tip: 2-amino-N-methoxyacetamide is small and polar; it may partition poorly. Use DCM:Isopropanol (3:1) for better extraction efficiency.

  • Dry & Concentrate: Dry organic layer over

    
    , filter, and concentrate at low temperature (< 30°C). Use immediately.
    

Comparative Data: Solubility Profile

SolventSolubility (HCl Salt)Solubility (Free Base)Suitability for Reaction
Water High (>100 mg/mL)HighHydrolysis risk for reagents
Methanol High (>50 mg/mL)HighNucleophilic competition
DMSO/DMF Moderate/HighHighDifficult to remove (High BP)
DCM Insoluble (<0.1 mg/mL)Soluble Ideal (after neutralization)
THF InsolubleModerateGood alternative to DCM
Ethyl Acetate InsolubleModerateGood for extraction

Workflow Visualization

InSituWorkflow Step1 Step 1: Suspension Reagent HCl + DCM (Cloudy) Step2 Step 2: Add Base (DIPEA) Proton Transfer Occurs Step1->Step2 Add 1.1 eq Base Step3 Intermediate State Free Amine (Soluble) + DIPEA.HCl Step2->Step3 < 5 Minutes Step4 Step 3: Add Electrophile Coupling Reaction Proceeds Step3->Step4 Immediate Addition

Figure 2: In-situ neutralization workflow for anhydrous coupling reactions.

References

  • BenchChem . Solubility and Handling of Amino Acid Methyl Ester Hydrochlorides. Retrieved from BenchChem Technical Library. Link

  • Sigma-Aldrich . 2-Amino-N,N-dimethylacetamide hydrochloride Product Specification. Link

  • ResearchGate . Discussion on Isolating Free Amino Acids from Hydrochloride Salts. Link

  • National Institutes of Health (PubChem) . Compound Summary: 2-amino-N-methylacetamide hydrochloride.[2] Link

  • Royal Society of Chemistry . Synthesis of Weinreb Amides: Supplementary Information. Organic and Biomolecular Chemistry. Link

Sources

Optimization

Preventing N-O bond cleavage during amide coupling reactions

Technical Support Center: Amide Coupling & N-O Bond Integrity Topic: Preventing N-O Bond Cleavage and Associated Side Reactions During Amide Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Coupling & N-O Bond Integrity

Topic: Preventing N-O Bond Cleavage and Associated Side Reactions During Amide Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Core Technical Directive

The Challenge: The "N-O bond" in amide coupling contexts primarily refers to two distinct high-value moieties: Hydroxamic Acids (R-CO-NH-OH) and Weinreb Amides (R-CO-N(OMe)Me).

  • In Hydroxamic Acid synthesis: The primary failure mode is not simple reductive cleavage, but O-acylation followed by Lossen Rearrangement , which effectively destroys the N-O topology and yields isocyanates/ureas.

  • In Weinreb Amide synthesis/usage: The N-O bond is susceptible to unwanted reductive cleavage (yielding N-methyl amides) in the presence of specific metal catalysts (Cu, Ru) or strong reducing agents often found in multi-step one-pot sequences.

This guide provides the protocols and mechanistic insights to preserve N-O integrity during activation and coupling.

Troubleshooting & FAQs

Category A: Hydroxamic Acid Synthesis (Preventing Lossen Rearrangement)

Q1: I am attempting to couple a carboxylic acid with hydroxylamine using EDC/HOBt, but I am isolating a urea byproduct or observing gas evolution. What is happening? Diagnosis: You are likely triggering the Lossen Rearrangement . Mechanism: Standard coupling reagents (EDC, DIC) can activate the carboxylic acid, which then acylates the oxygen of the hydroxylamine (O-acylation) instead of the nitrogen. This forms an O-acyl hydroxamate intermediate.[1] Under basic or thermal conditions, this intermediate undergoes the Lossen rearrangement, expelling the carboxylate and forming an isocyanate (R-N=C=O).[1][2][3] The isocyanate then reacts with any remaining amine/hydroxylamine to form ureas.[1] Solution:

  • Switch Reagents: Use T3P (Propylphosphonic anhydride) .[4] T3P favors N-acylation over O-acylation and operates well in mild conditions, significantly reducing the risk of rearrangement [1].

  • Use O-Protected Hydroxylamines: Do not couple free hydroxylamine (

    
    ). Couple O-benzylhydroxylamine (
    
    
    
    )
    or O-THP-hydroxylamine . The O-protecting group physically blocks O-acylation and the rearrangement pathway. Remove the group (hydrogenolysis or acid) after the coupling is secure.

Q2: Can I use HATU or HBTU for coupling free hydroxylamine? Recommendation: Avoid if possible. Uronium reagents (HATU, HBTU) require basic conditions (DIEA/TEA). The combination of a highly activated ester and base promotes O-acylation of the amphoteric hydroxylamine. If you must use them, pre-activate the acid at 0°C, then add the hydroxylamine hydrochloride and base simultaneously and slowly to keep the pH controlled, or use the O-protected variant described above.

Category B: Weinreb Amides & N-O Substrates[4][5][6][7][8]

Q3: I am synthesizing a Weinreb amide using a copper-mediated coupling, but I see significant conversion to the N-methyl amide (N-O bond cleavage). Why? Diagnosis: Metal-catalyzed Reductive Cleavage. Mechanism: While Weinreb amides are stable to standard lithiation, certain transition metals (specifically Cu(OAc)₂ and Ru species) can insert into the N-O bond or facilitate Single Electron Transfer (SET), leading to reductive cleavage to the secondary amide [2]. Solution:

  • Avoid Metal Promoters: Use the CDI (Carbonyldiimidazole) or T3P method for Weinreb synthesis, which are metal-free.

  • Check Solvent Purity: Ensure solvents are free of radical initiators or trace metals if using sensitive substrates.

Q4: Are N-O bonds compatible with acid chloride activation (SOCl₂/Oxalyl Chloride)? Recommendation: Proceed with Caution. Generating an acid chloride in the presence of a pre-existing N-O moiety (e.g., an isoxazole ring or a pendant Weinreb amide) is generally safe unless the N-O group is capable of acting as an internal nucleophile (e.g., forming a cyclic salt). However, for making hydroxamic acids, acid chlorides often lead to di-acylation (N,O-diacyl species).

  • Better Alternative: Mixed anhydrides (IBCF/NMM) or T3P.

Comparative Data: Coupling Reagent Selection for N-O Retention

ReagentSuitability for Hydroxamic AcidsRisk of Lossen RearrangementSuitability for Weinreb AmidesNotes
T3P High LowHigh Epimerization-free; favors N-acylation; easy workup (water soluble).
EDC / HOBt ModerateHigh (with free

)
HighStandard method; use O-protected hydroxylamine to ensure safety.
HATU / DIEA LowVery High ModerateBase promotes O-acylation/rearrangement. Over-activation risk.
CDI ModerateModerateHigh Excellent for Weinreb amides (one-pot). Can cause Lossen if heated with hydroxamates.[1]
Acid Chlorides LowHighHighRisk of O-acylation or di-acylation. Good for Weinreb if temp controlled.[5]

Visualizing the Failure Mode: Lossen Rearrangement

The diagram below illustrates the critical pathway where N-O integrity is lost during amide coupling.

LossenRearrangement Start Carboxylic Acid (R-COOH) Activation Activated Ester (R-CO-X) Start->Activation Coupling Reagent Reaction Reaction with NH2-OH Activation->Reaction NAcyl Hydroxamic Acid (R-CO-NH-OH) (DESIRED) Reaction->NAcyl N-Attack (Kinetic) OAcyl O-Acyl Species (R-CO-O-NH2) Reaction->OAcyl O-Attack (Base/Heat) Lossen Lossen Rearrangement (- RCOO-) OAcyl->Lossen Heat/Base Isocyanate Isocyanate (R-N=C=O) Lossen->Isocyanate Urea Urea Byproduct (R-NH-CO-NH-R) Isocyanate->Urea + Amine/H2O

Caption: The bifurcation of amide coupling with hydroxylamine. O-acylation leads to the irreversible Lossen rearrangement, destroying the N-O bond context.

Validated Experimental Protocols

Protocol A: Synthesis of Hydroxamic Acids using T3P (The "Safe" Method)

This protocol minimizes O-acylation and avoids the use of strong bases that trigger rearrangement.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Hydroxylamine Hydrochloride (1.5 equiv) — Note: HCl salt is more stable.

  • T3P (Propylphosphonic anhydride), 50% in EtOAc/DMF (1.5 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF.

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in EtOAc (concentration ~0.1 M).

  • Base Addition: Add Pyridine (3.0 eq) at 0°C. Why? Pyridine is a milder base than TEA, reducing the risk of deprotonating the hydroxamic acid product (pKa ~9).

  • Coupling: Add T3P solution (1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LCMS.[6]

    • Checkpoint: T3P creates a cyclic activated species that is highly selective for amines (N-attack) over oxygens, preserving the N-O bond.

  • Workup: Dilute with water. T3P byproducts are water-soluble. Extract with EtOAc. Wash with 0.5M HCl (to remove pyridine), then brine. Dry and concentrate.

Protocol B: Synthesis of Weinreb Amides via CDI (Metal-Free)

This protocol avoids metal contamination that could lead to reductive cleavage later.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • CDI (1,1'-Carbonyldiimidazole) (1.1 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Solvent: DCM or THF.[7]

Step-by-Step:

  • Activation: Dissolve carboxylic acid in DCM. Add CDI in portions at 0°C.

  • Gas Evolution: Stir at RT for 30–60 mins until

    
     evolution ceases.
    
    • Mechanism:[1][3][5][8][9][10][11][12] This forms the reactive Acyl-Imidazole intermediate.

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (solid) directly to the mixture.

  • Reaction: Stir at RT for 3–12 hours.

    • Note: No additional base is usually needed as the imidazole released in step 1 acts as a buffer, but adding 1.0 eq of TEA can accelerate the reaction if slow.

  • Workup: Wash with 1M HCl (removes imidazole), sat.

    
    , and brine.
    

References

  • Gissot, A., et al. (2005).[4] "One-Step Synthesis of Hydroxamic Acids from Carboxylic Acids using T3P." Journal of Organic Chemistry, 70(17), 6925–6928. Link

  • Cutulic, S. P. Y., et al. (2009).[5] "Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides." Journal of Organic Chemistry, 74(22), 8713–8718. Link

  • Thalluri, K., et al. (2014).[4] "Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent."[4] Journal of Organic Chemistry, 79(8), 3765–3775. Link

  • Reddy, A. S., et al. (2011). "Lossen Rearrangement: A Practical Route to Isocyanates and Ureas." Organic Letters, 13(6), 1438–1441. Link

Sources

Troubleshooting

Removing excess 2-amino-N-methoxyacetamide hydrochloride from reaction mixture

Topic: Removal of Excess 2-Amino-N-Methoxyacetamide Hydrochloride Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Excess 2-Amino-N-Methoxyacetamide Hydrochloride

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulty removing excess 2-amino-N-methoxyacetamide hydrochloride (CAS: 72287-77-5 or similar derivatives) from your reaction mixture. This reagent is a polar, water-soluble glycine derivative often used as a linker or precursor in peptidomimetic synthesis. Its amphiphilic nature (polar amide/amine + lipophilic methoxy group) can make it "sticky" during standard workups, particularly if your product is also polar.

This guide details three validated protocols to sequester and remove this reagent, ranked from simplest (extraction) to most specific (chemoselective scavenging).

Module 1: Aqueous Extraction (The pH Switch)

Best For: Neutral or acidic target products (e.g., amides, esters, protected peptides). Mechanism: Solubility Manipulation via Protonation.

The reagent is supplied as a hydrochloride salt (


).[1] In this form, it is highly water-soluble. However, if your reaction used a base (e.g., TEA, DIPEA), the reagent may now exist as the free base (

), which can partition into organic solvents like DCM or EtOAc.

The Fix: You must ensure the aqueous layer is acidic enough to fully protonate the primary amine, forcing it into the water phase.

Protocol:
  • Dilute: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred as it is less likely to solubilize polar impurities than DCM.

  • Acidic Wash: Wash the organic layer 3x with 0.5 M or 1.0 M HCl .

    • Why: This converts any free base 2-amino-N-methoxyacetamide back into its hydrochloride salt, which has a partition coefficient (

      
      ) heavily favoring water.
      
  • Brine Wash: Follow with a saturated NaCl wash to remove residual water.[2]

  • Dry: Dry over

    
     and concentrate.
    

Troubleshooting Table:

Observation Diagnosis Solution
Emulsion forms The amide functionality is acting as a surfactant.[2] Add solid NaCl directly to the separatory funnel to increase ionic strength ("salting out").[2]

| Product is acid-sensitive | HCl may cleave protecting groups (e.g., Boc). | Substitute HCl with a saturated


 solution  or a Citrate Buffer (pH 4-5) . |
Module 2: Chemoselective Scavenging (Resin-Based)

Best For: Basic products (where acid washing would remove your product) or highly polar products that cannot be extracted. Mechanism: Covalent Capture.

If you cannot use an acidic wash, you must target the specific reactivity of the primary amine (


) on the reagent using a solid-supported scavenger.
Recommended Scavengers:
  • Polymer-Supported Isocyanate (PS-NCO): Reacts with the primary amine to form an insoluble urea.

  • Polymer-Supported Benzaldehyde (PS-CHO): Reacts with the primary amine to form an insoluble imine.

Workflow Diagram (Graphviz):

ScavengingWorkflow Start Crude Mixture (Product + Excess Reagent) Decision Select Resin Start->Decision PS_NCO Add PS-Isocyanate (Forms Urea) Decision->PS_NCO General Use PS_CHO Add PS-Benzaldehyde (Forms Imine) Decision->PS_CHO Alternative Incubate Shake/Stir (2-4 hours, RT) PS_NCO->Incubate PS_CHO->Incubate Filter Filtration (Remove Resin) Incubate->Filter Result Pure Product (In Filtrate) Filter->Result

Caption: Workflow for covalent sequestration of primary amines using scavenger resins.

Protocol:
  • Dissolve crude mixture in DCM or THF (avoid protic solvents like MeOH if using isocyanates).

  • Add 2-3 equivalents (relative to the excess reagent) of PS-Isocyanate resin.

  • Agitate gently (orbital shaker) for 2 to 4 hours at room temperature.

  • Filter the mixture through a fritted syringe or Celite pad.

  • Rinse the resin with solvent to recover entrained product.

  • Concentrate the filtrate.

Module 3: Chromatography & Visualization

Best For: Final purification when high purity (>98%) is required. Issue: 2-amino-N-methoxyacetamide has weak UV absorbance (lack of conjugation), making it invisible on standard UV (254 nm) monitoring.

Visualization Techniques (TLC/Flash):

You must use a stain that targets the primary amine or the oxidizable amide.

StainSensitivityColor ReactionPreparation/Notes
Ninhydrin HighRed/Purple spotsSpecific to primary amines. Heat gun required. Best for verifying removal.
KMnO4 MediumYellow spots on purpleGeneral oxidation. Will stain the amide functionality.
Iodine (

)
MediumBrown/Yellow spotsReversible. Good for general organic compounds.[3][4][5]
Chromatographic Strategy:
  • Stationary Phase: C18 (Reverse Phase) is highly recommended due to the polarity of the reagent.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA or Formic Acid .

    • Note: The acid modifier keeps the amine protonated, reducing peak tailing and causing it to elute near the solvent front (dead volume), effectively separating it from a more lipophilic product.

Frequently Asked Questions (FAQ)

Q: Can I use a Copper Sulfate (


) wash? 
A:  Yes. Aqueous 

complexes with small water-soluble amines, turning the aqueous layer a deep blue/purple.[6][7] This is a visual indicator of removal. However, ensure your product does not also chelate copper (e.g., if it contains imidazoles or pyridines).

Q: My product is also a primary amine. How do I separate them? A: This is the most difficult scenario. Scavenging and acid washing will remove both. You must rely on Chromatography . Use a high-resolution C18 column. Alternatively, if your product is significantly larger (MW > 300), use Size Exclusion Chromatography (SEC) or dialysis, as the reagent is very small (MW ~140.5 g/mol ).

Q: Is the reagent toxic? A: Treat with caution. While specific toxicology data on this derivative is limited, alpha-amino amides can be bioactive. Standard PPE (gloves, goggles, fume hood) is mandatory.

References
  • Amine Scavenging Principles : Marsh, I. R., et al. "Scavenger Resins for the Removal of Amines." Tetrahedron Letters, vol. 38, no. 15, 1997.

  • Visualization Reagents : "Thin Layer Chromatography Stains and Visualization." LibreTexts Chemistry, 2022.

  • General Workup Procedures : "Workup for Removing Amines." University of Rochester, Department of Chemistry.

  • Reagent Properties : "2-Amino-N-methoxyacetamide hydrochloride Substance Info." PubChem, National Library of Medicine. (Note: Linked to closely related N-methyl analog for physicochemical reference due to specific derivative scarcity).

Sources

Optimization

Technical Support Center: N-Methoxy Amide (Weinreb Amide) Stability &amp; Manipulation

Case ID: WA-HYD-001 Topic: Stability of N-methoxy-N-methylamides under basic hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Stability Paradox Welcome to the Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: WA-HYD-001 Topic: Stability of N-methoxy-N-methylamides under basic hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are experiencing one of two diametrically opposed issues:

  • "My Weinreb amide won't hydrolyze!" (You want the carboxylic acid, but the amide is inert).

  • "Did I just kill my Weinreb amide?" (You tried to saponify a nearby ester, and you are worried about chemoselectivity).

The N-methoxy-N-methylamide (Weinreb amide) was engineered specifically to resist nucleophilic attack. The very electronic and steric features that prevent over-addition of Grignard reagents (to form tertiary alcohols) also render the carbonyl carbon significantly less electrophilic toward hydroxide ions compared to esters or acid chlorides.

This guide details the stability profile, troubleshooting protocols for selective hydrolysis, and methods for forced cleavage.

Module 1: The Stability Profile (Mechanism & Theory)

To troubleshoot, you must understand the "Why." The Weinreb amide's resistance to basic hydrolysis is governed by ground-state stabilization and transition-state destabilization .

Mechanistic Visualization

The following diagram illustrates why hydroxide (OH⁻) struggles to attack the Weinreb amide compared to a standard ester.

WeinrebStability cluster_0 Stability Factors Weinreb Weinreb Amide (Ground State) Resonance Resonance Stabilization (N-O Lone Pair Donation) Weinreb->Resonance Electronic Stabilization Transition Tetrahedral Intermediate (High Energy/Steric Clash) Weinreb->Transition + OH- (Slow Step) Hydrolysis Hydrolysis Product (Carboxylate) Transition->Hydrolysis Collapse

Caption: Fig 1. The N-methoxy group provides resonance donation (lowering electrophilicity) and steric bulk, raising the activation energy for hydroxide attack.

Comparative Hydrolysis Rates

The table below highlights the chemoselectivity window . You can exploit the rate difference between esters and Weinreb amides.

Functional GroupRelative Hydrolysis Rate (Basic Conditions)Stability StatusRecommended Base for Cleavage
Acid Chloride Fast (Violent)UnstableWater/Bicarbonate
Anhydride FastUnstableWeak Base
Alkyl Ester ModerateLabileLiOH / NaOH (RT)
Weinreb Amide Very Slow Stable KOH / NaOH (Reflux)
Dialkyl Amide Extremely SlowVery StableHarsh forcing conditions

Module 2: Troubleshooting Protocols

Scenario A: "I need to hydrolyze an ester without touching the Weinreb amide."

This is the most common use case. You can safely saponify methyl or ethyl esters in the presence of a Weinreb amide.

The Protocol (Self-Validating):

  • Reagent: Lithium Hydroxide (LiOH·H₂O).

  • Solvent: THF:Water (3:1) or MeOH:Water (3:1).

  • Temperature: 0 °C to Room Temperature (25 °C).

  • Time: Monitor by TLC/LCMS. Ester hydrolysis usually completes in 1–4 hours.

  • Checkpoint: If the Weinreb amide begins to degrade (rare at RT), switch to LiI (Lithium Iodide) in Ethyl Acetate under reflux for neutral ester cleavage [1].

Expert Insight: LiOH is preferred over NaOH here because the lithium cation is less coordinating in aqueous media than in anhydrous conditions, and the reaction is milder. The Weinreb amide will remain >95% intact under these conditions.

Scenario B: "I want to convert the Weinreb amide to the Carboxylic Acid."

Direct hydrolysis is difficult.[1] If you simply stir with 1M NaOH, you will likely recover starting material. You must force the equilibrium.

The Protocol (Forced Hydrolysis):

  • Reagent: Potassium Hydroxide (KOH) - 5 to 10 equivalents.

  • Solvent: Ethanol or Ethylene Glycol (high boiling point).

  • Temperature: Reflux (80–100 °C).

  • Duration: 12–24 hours.

  • Alternative (If base fails):

    • Step 1: Reduce amide to Aldehyde (DIBAL-H or LiAlH₄).

    • Step 2: Oxidize Aldehyde to Acid (Pinnick Oxidation).

    • Why? It adds steps but is often faster than waiting for a refractory amide to hydrolyze.

Module 3: Troubleshooting Flowchart

Use this decision tree to determine the correct reaction conditions for your specific substrate.

TroubleshootingTree Start Start: User Intent Q1 Goal: Cleave Ester, Keep Weinreb? Start->Q1 Q2 Goal: Cleave Weinreb to Acid? Q1->Q2 No Sol1 Use LiOH / THF / H2O @ Room Temp Q1->Sol1 Yes Sol2 Use KOH / EtOH @ Reflux (24h) Q2->Sol2 Standard Substrate Sol3 Consider Reductive Cleavage (DIBAL -> [Ox]) Q2->Sol3 Sensitive Substrate

Caption: Fig 2. Decision matrix for selecting hydrolysis conditions based on chemoselectivity requirements.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use NaH (Sodium Hydride) with Weinreb amides? A: Yes, but be careful. NaH is a base, not a nucleophile. However, if you use NaH to deprotonate an alcohol elsewhere in the molecule, the resulting alkoxide can attack the Weinreb amide intramolecularly or intermolecularly if the temperature is high enough. Always keep alkoxide reactions involving Weinreb amides at 0 °C or below.

Q2: I see a side product where the N-OMe is gone, but it's not the acid. What is it? A: You likely formed the primary amide or a ketone (if organometallics were present).[2] Under extremely basic conditions (e.g., t-BuLi), it is possible to eliminate formaldehyde, but this is rare. More likely, if you used a hydride reagent, you over-reduced to the amine or stopped at the aldehyde.

Q3: Why not just use acid hydrolysis (HCl)? A: You can, but Weinreb amides are also stable to acid compared to esters. Acid hydrolysis often requires concentrated HCl and reflux, which will destroy many other functional groups (Boc groups, silyl ethers, acetals). Basic hydrolysis (saponification) is generally orthogonal to acid-labile protecting groups.

Q4: Is the "tetrahedral intermediate" stable in water? A: No. The famous stable tetrahedral intermediate (chelate) only exists with metal cations (Li⁺, Mg²⁺) in aprotic solvents [2]. In aqueous base (NaOH/H₂O), the tetrahedral intermediate formed by OH⁻ attack is not stabilized by chelation and will collapse to the carboxylate, albeit slowly due to the poor leaving group ability of the N,O-dimethylhydroxylamine anion.

References

  • Fisher, M. J., et al. "Mild Ester Hydrolysis with Lithium Iodide." Journal of Organic Chemistry, vol. 46, no. 22, 1981, pp. 4323-4325. Link

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[3][4][5][6] Tetrahedron Letters, vol. 22, no. 39, 1981, pp. 3815-3818.[6] Link[4][5]

  • Featherston, A. L., et al. "Weinreb Amides: A Review of Their Synthesis and Applications." Organic Reactions, 2023.[7] (General Reference for stability profiles).

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal für Praktische Chemie, vol. 339, no. 1, 1997, pp. 517-524. Link

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic 2-Amino-N-Methoxyacetamide HCl

Status: Operational Ticket ID: #WA-GLY-HCl-001 Subject: Stabilization, Handling, and Application of 2-Amino-N-Methoxyacetamide Hydrochloride Assigned Scientist: Senior Application Specialist, Synthesis Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #WA-GLY-HCl-001 Subject: Stabilization, Handling, and Application of 2-Amino-N-Methoxyacetamide Hydrochloride Assigned Scientist: Senior Application Specialist, Synthesis Division

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely accessing this guide because your bottle of 2-amino-N-methoxyacetamide hydrochloride (a critical glycine-derived Weinreb amide precursor) has transitioned from a free-flowing powder to a sticky gum, or your coupling reactions are suffering from inexplicable stoichiometric mismatches.

This compound is an amine hydrochloride salt .[1][2][3] While the HCl moiety protects the amine from oxidation and improves shelf-stability, it introduces a significant lattice energy deficit relative to hydration energy, making the compound deliquescent . It will aggressively scavenge atmospheric moisture, leading to hydrolysis risks and mass-transfer errors.

Compound Snapshot
PropertyDetailCritical Note
Function Weinreb Amide PrecursorUsed to synthesize

-amino ketones/aldehydes.[2][4][5][6][7]
State White Crystalline SolidHygroscopic: Becomes a paste/oil at >40% RH.
Storage +2°C to +8°C (Desiccated)Must warm to RT before opening.
MW (Anhydrous) ~140.57 g/mol MW (Wet) can exceed 160 g/mol , ruining stoichiometry.

Module A: Storage & Recovery (The "Wet Salt" Protocol)

User Issue: "My solid has turned into a sticky paste. Is it ruined?"

Technical Diagnosis: Unless the compound has been wet for months (leading to hydrolysis of the amide bond), it is likely chemically intact but physically compromised. The "paste" is a supersaturated solution of the salt in absorbed atmospheric water.

Recovery Protocol: Azeotropic Drying

Do not rely solely on vacuum ovens for "gummy" salts, as they may trap solvent in the lattice or cause bumping. Use Azeotropic Distillation .

  • Dissolution: Dissolve the sticky salt in a minimum amount of dry Methanol (MeOH) to ensure homogeneity.

  • Entrainment: Add 10 volumes of Toluene (forms a positive azeotrope with water boiling at 84°C).

  • Evaporation: Rotovap at 45°C. The water/methanol/toluene azeotrope will remove moisture.

  • Repetition: Repeat the toluene addition/evaporation cycle 3 times.

  • Final Dry: Place the resulting solid in a vacuum desiccator over

    
     or KOH pellets overnight.
    
Preventative Storage Workflow
  • The "Warm-Up" Rule: Never open a cold bottle. Condensation will immediately form on the salt. Allow the bottle to stand at room temperature for 30–60 minutes inside a desiccator before opening.

  • Secondary Containment: Store the primary vial inside a secondary jar containing a desiccant packet (Silica or Drierite).

StorageWorkflow Start Shipment Arrival ColdStorage Long-Term: Fridge (4°C) (Sealed w/ Parafilm) Start->ColdStorage UsageRequest Usage Required ColdStorage->UsageRequest WarmUp Equilibration (30 mins inside Desiccator) UsageRequest->WarmUp CRITICAL STEP Open Open & Weigh (Quickly / Glovebox) WarmUp->Open Reseal Purge w/ Argon -> Reseal Open->Reseal Reseal->ColdStorage Return immediately

Figure 1: Thermal equilibration workflow to prevent condensation-induced deliquescence.

Module B: Precision Weighing (The "Phantom Mass" Issue)

User Issue: "The mass reading on my balance keeps drifting upwards while I weigh it."

Technical Diagnosis: You are observing real-time kinetic water absorption. If you weigh 100 mg of salt that has absorbed 10% water, you are effectively only adding 90 mg of reagent. This 10% error is fatal for equimolar coupling reactions (e.g., EDC/NHS or HATU couplings).

The "Difference Weighing" Technique

Do not weigh onto a weigh paper. Weigh from the vial.

  • Tare the entire capped vial containing the salt.

  • Remove an estimated amount quickly into your reaction vessel.

  • Recap the vial immediately.

  • Weigh the vial again.

  • Calculate:

    
    .
    
    • Why? This minimizes the surface area exposed to air during the measurement reading time.

Stoichiometry Correction Table

If you cannot dry the salt perfectly, determine water content via Karl Fischer (KF) or NMR (integrate the water peak relative to the methoxy singlet). Adjust your input mass using this correction factor:

Measured Water Content (wt%)Correction Factor (Multiplier)Action Required
< 1% 1.00None (Proceed as Anhydrous)
1% - 5% 1.01 - 1.05Adjust mass input.
> 5% N/ASTOP. Dry the salt (See Module A).

Module C: Reaction Troubleshooting (Synthesis & Coupling)

User Issue: "My coupling reaction failed. I see unreacted carboxylic acid."

Technical Diagnosis: The HCl salt is acidic.[8][9] Standard peptide coupling reagents (HATU, EDC) require a basic pH (typically pH 8-9) to activate the amine. If you do not neutralize the HCl specifically associated with this salt, the amine remains protonated (


) and non-nucleophilic.
The "In-Situ Neutralization" Protocol

For Weinreb amide synthesis using this salt:

  • Solvent: Use anhydrous DCM or DMF.

  • Base Calculation: You need at least 1.0 equivalent of base just to strip the HCl, plus the standard equivalents for the reaction.

    • Standard: 3.0 - 4.0 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

  • Order of Addition (Critical):

    • Dissolve Carboxylic Acid + Coupling Agent.

    • Add Base.

    • Wait 5 mins (Activation).

    • Add 2-amino-N-methoxyacetamide HCl .

    • Why? Adding the salt before the base can sometimes lead to premature hydrolysis if the solvent isn't perfectly dry.

ReactionPathway Salt Amine HCl Salt (Non-Nucleophilic) FreeAmine Free Amine (Reactive Nucleophile) Salt->FreeAmine Neutralization Base Base (DIPEA/NMM) (>1.0 equiv) Base->FreeAmine Product Weinreb Amide Product FreeAmine->Product Nucleophilic Attack Coupling Activated Acid (HATU/EDC) Coupling->Product

Figure 2: Activation pathway requiring explicit neutralization of the hydrochloride counterion.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in a standard freezer? A: Only if sealed in a secondary container with desiccant. Standard freezers have high humidity. If the cap seal is imperfect, the cooling cycle will pull moisture into the vial.

Q: I see a second set of peaks in my NMR. Is it rotamers or impurities? A: Weinreb amides (and their precursors) often exhibit rotamers due to restricted rotation around the amide bond.

  • Test: Run the NMR at elevated temperature (50°C). If the peaks coalesce, they are rotamers. If they remain distinct, you likely have hydrolysis products (check for free methoxyamine peaks).

Q: Can I use water to wash my product during workup? A: Yes. The final Weinreb amide is usually stable to aqueous workup. However, the starting material (the HCl salt) is highly water-soluble and will be lost in the aqueous layer if unreacted.

References

  • PubChem. (2025).[10] 2-amino-N-methoxy-N-methylacetamide hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Nahm, S., & Weinreb, S. M. (1981).[7] N-methoxy-N-methylamides as effective acylating agents.[5] Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry for Weinreb amides).[2][7]

  • ResearchGate. (2017). Discussions on Purification of Organic Hydrochloride Salts.[Link]

Sources

Optimization

Technical Support Center: Optimizing pH for Neutralization of 2-amino-N-methoxyacetamide HCl

Welcome to the technical support guide for handling 2-amino-N-methoxyacetamide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 2-amino-N-methoxyacetamide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on the critical step of neutralizing this amine salt to its free base form. The following question-and-answer guide addresses common challenges and provides robust protocols to ensure process integrity and product quality.

Frequently Asked Questions (FAQs)
Q1: What is the estimated pKa of 2-amino-N-methoxyacetamide and why is it critical for neutralization?

Answer: The pKa of the conjugate acid of an amine (the ammonium salt, R-NH₃⁺) is the most critical parameter for its neutralization. While an experimentally determined pKa for 2-amino-N-methoxyacetamide is not readily available in public literature, we can estimate it based on structurally similar compounds. The primary amino group is adjacent to a carbonyl group, which is expected to lower its basicity compared to a simple alkylamine. For instance, the pKa of the conjugate acid of N-(2-aminoethyl)acetamide is approximately 9.2. Given the similar electronic environment, the pKa of protonated 2-amino-N-methoxyacetamide is likely in the range of 8.0 to 9.5 .

This value is critical because it dictates the pH at which the compound exists predominantly as the free amine (R-NH₂). The relationship between pH, pKa, and the ratio of the free amine to its protonated salt form is described by the Henderson-Hasselbalch equation. To ensure complete neutralization (e.g., >99.9%), the final pH of the solution should be adjusted to at least 2 to 3 units above the pKa of the amine.

pH relative to pKa% Neutralized (Free Amine)
pKa - 2~0.99%
pKa - 1~9.1%
pKa 50%
pKa + 1~90.9%
pKa + 2~99.0%
pKa + 3~99.9%

Table 1: Theoretical percentage of the amine in its free base form at different pH values relative to its pKa.

Q2: How do I choose the most suitable base for neutralizing 2-amino-N-methoxyacetamide HCl?

Answer: The choice of base is a critical decision that impacts reaction purity, workup efficiency, and overall yield. The selection depends on the scale of the reaction, the solvent used, and the stability of the starting material and product to pH excursions.

Base TypeExamplesProsConsBest For...
Strong Inorganic NaOH, KOHInexpensive, high reactivity, resulting salts (NaCl, KCl) are often easily removed with aqueous washes.Can cause local pH "hot spots" leading to hydrolysis of the amide.[1][2][3][4] Difficult to control on a large scale without careful addition.Small-scale reactions with good temperature control and rapid stirring; processes where the free amine is immediately extracted.
Weak Inorganic NaHCO₃, K₂CO₃, Na₂CO₃Milder, less risk of base-catalyzed degradation.[5] Carbonates are common and cost-effective.Generates CO₂ gas, which can cause foaming. Slower reaction rate. May not be strong enough to reach the target pH.Reactions where the product is sensitive to strong bases. It's a safer choice for large-scale operations.[5]
Organic Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA)Soluble in organic solvents, useful for in-situ neutralization in a one-pot reaction.[6] The resulting ammonium salt can sometimes be filtered off.Can be difficult to remove from the product. May interfere with subsequent reactions. More expensive.Homogeneous reactions in organic solvents where the presence of an organic base and its salt is acceptable for the next step.[6]

Below is a decision-making workflow for selecting a base.

G cluster_0 Base Selection Workflow cluster_1 YES cluster_2 NO cluster_3 YES start Is the free amine product sensitive to strong bases (pH > 12)? weak_base Use a weak inorganic base (e.g., NaHCO₃, K₂CO₃). Monitor pH carefully. start->weak_base Yes next_step Is the neutralization for an in-situ reaction in an organic solvent? start->next_step No strong_base Use a strong inorganic base (e.g., 1M NaOH). Add slowly with cooling. next_step->strong_base No organic_base Use an organic base (e.g., TEA, DIPEA). next_step->organic_base Yes

Caption: Decision workflow for selecting a neutralization base.

Q3: What are the risks of using a strong base, and how can I mitigate them?

Answer: The primary risk associated with using a strong base like NaOH is the potential for alkaline hydrolysis of the N-methoxyacetamide (Weinreb amide) functional group .[1][2][3][4][7] While Weinreb amides are known for their stability towards organometallic reagents, they are susceptible to cleavage under harsh acidic or basic conditions.[7][8][9] Vigorous alkaline conditions can hydrolyze the amide to the corresponding carboxylic acid and N,O-dimethylhydroxylamine.[1][2][3][4]

This degradation is exacerbated by:

  • High local pH: Rapid addition of a concentrated strong base can create localized areas of very high pH before the solution has time to mix, initiating hydrolysis.

  • Elevated temperatures: Hydrolysis rates increase with temperature.

Mitigation Strategies:

  • Slow, Controlled Addition: Add the base dropwise or via a syringe pump to maintain control over the bulk pH.

  • Efficient Stirring: Ensure the reaction mixture is vigorously stirred to quickly disperse the added base and prevent pH hot spots.

  • Low Temperature: Perform the neutralization at a reduced temperature (e.g., 0-5 °C) to slow the rate of any potential hydrolysis.

  • Use Dilute Base: Use a more dilute solution of the strong base (e.g., 0.5 M or 1 M NaOH) to make the addition more manageable.

  • Real-time pH Monitoring: Use a calibrated pH meter to continuously monitor the pH and stop the addition immediately once the target pH is reached.[10][11]

G cluster_0 Desired Neutralization Pathway cluster_1 Potential Side Reaction compound 2-amino-N-methoxyacetamide HCl In Solution reaction1 Acid-Base Neutralization compound->reaction1 Reacts with base Base (e.g., NaOH) base->reaction1 product Free Amine 2-amino-N-methoxyacetamide reaction2 Amide Hydrolysis product:f0->reaction2 Hydrolysis of salt Salt (e.g., NaCl) reaction1->product reaction1->salt excess_base Excess Strong Base (High pH / Temp) excess_base->reaction2 degradation Degradation Products Glycine + N,O-dimethylhydroxylamine reaction2->degradation

Caption: Desired neutralization vs. potential hydrolysis pathway.

Troubleshooting Guide
Problem: After neutralization, my aqueous layer tests positive for product, leading to low extraction yield.
  • Cause: The pH of the aqueous layer is not high enough. If the pH is near the pKa of the amine, a significant portion will remain in its protonated, water-soluble salt form.

  • Solution: Re-check the pH of the aqueous layer after extraction. It should be at least 2 units higher than the amine's pKa (target pH > 11 for an estimated pKa of 9). Add more base if necessary and re-extract. Ensure your pH probe is properly calibrated before starting.[11]

Problem: An insoluble precipitate forms during neutralization.
  • Cause 1: The free amine form of your compound may have low solubility in the chosen solvent system.

  • Solution 1: If the goal is to isolate the free amine as a solid, this may be the desired outcome. If not, consider performing the neutralization in a different solvent or a biphasic system (e.g., water and dichloromethane) so the free amine is immediately extracted into the organic layer as it forms.[5]

  • Cause 2: The salt formed from your chosen base and HCl (e.g., sodium bicarbonate and HCl forming NaCl) might be precipitating if the solvent is not purely aqueous.

  • Solution 2: If the salt is inorganic, adding a sufficient amount of water should dissolve it. If using an organic base like triethylamine, the resulting triethylammonium chloride salt may have limited solubility in some organic solvents and can often be removed by filtration.

Problem: TLC or LC-MS analysis shows a new impurity spot after neutralization.
  • Cause: This strongly suggests degradation has occurred, likely due to amide hydrolysis as discussed in Q3.

  • Solution: Immediately review your neutralization protocol. Implement the mitigation strategies described above: use a weaker base, perform the neutralization at 0 °C, ensure rapid stirring, and add a dilute solution of the base very slowly while monitoring the pH in real-time.[10][11]

Experimental Protocols
Protocol 1: Generating a Titration Curve to Confirm Optimal pH

This protocol allows for the empirical determination of the neutralization profile and helps identify the exact pH required for complete conversion to the free base.

  • Preparation: Accurately weigh ~100 mg of 2-amino-N-methoxyacetamide HCl and dissolve it in 20 mL of deionized water in a small beaker.

  • Setup: Place the beaker on a magnetic stir plate with a small stir bar. Calibrate a pH meter and place the probe into the solution, ensuring it does not contact the stir bar.[11]

  • Titration: Prepare a 0.1 M NaOH solution. Using a burette, add the NaOH solution in small increments (e.g., 0.1 mL).

  • Data Collection: After each addition, allow the pH reading to stabilize and record the total volume of NaOH added and the corresponding pH.[12]

  • Analysis: Continue adding base until the pH reaches ~12. Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point (the steepest part of the curve) corresponds to the pKa. The plateau region at high pH indicates the target range for complete neutralization.[10]

Protocol 2: Standard Neutralization and Extraction

This protocol is a robust method for neutralizing the HCl salt and extracting the free amine into an organic solvent.

  • Dissolution: Dissolve 1.0 g of 2-amino-N-methoxyacetamide HCl in 15 mL of deionized water in a round-bottom flask or separatory funnel. Cool the solution to 0-5 °C in an ice bath.

  • Biphasic System: Add 15 mL of a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate). Begin vigorous stirring.

  • Neutralization: Slowly add a 1 M solution of sodium bicarbonate (a milder base) or 1 M sodium hydroxide dropwise while monitoring the pH of the aqueous layer.[5]

  • pH Monitoring: Continue adding the base until the pH of the aqueous layer is stable in the range of 10.5-11.0.

  • Extraction: If using a flask, transfer the mixture to a separatory funnel. Allow the layers to separate. Drain the organic layer.

  • Workup: Extract the aqueous layer two more times with 10 mL portions of the organic solvent. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the free amine.

References
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Available at: [Link][5]

  • ChemRxiv. (2025). Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis. Available at: [Link][7]

  • PubChem. 2-amino-N-methoxy-N-methylacetamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Available at: [Link][1]

  • Scholars Middle East Publishers. (2020, May 8). pH Indicators: A Valuable Gift for Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link][2]

  • PubChem. 2-amino-N-methylacetamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link][3]

  • University of Wisconsin-Madison, Department of Chemistry. Reactions of Amines. Available at: [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Available at: [Link][6]

  • Google Patents. (1994). EP0600606A1 - Neutralizing amines with low salt precipitation potential.
  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link][4]

  • Wikipedia. Weinreb ketone synthesis. Available at: [Link][8]

  • Digital Analysis Corporation. An introduction to pH Adjustment and Neutralization. Available at: [Link][10]

  • YouTube. (2022, November 19). How to measure the pH changes during NEUTRALISATION. Revise Chemistry with Mr B. Available at: [Link][12]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]

  • ResearchGate. (1970). Acidic and Basic Amide Hydrolysis. Available at: [Link]

  • Michigan State University, Department of Chemistry. Amine Reactivity. Available at: [Link]

  • ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Available at: [Link][9]

  • SlidePlayer. Applications of Neutralization Titrations. Available at: [Link]

  • The Lab Depot. (2023). Accurate pH Measurement: Applications and Techniques. Available at: [Link][11]

  • Organic Syntheses. 2-(Trimethylsilyl)ethanesulfonyl (SES) Group. Available at: [Link]

  • Semantic Scholar. N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. Available at: [Link]

  • SlideShare. Weinreb Amides in Organic Synthesis. Available at: [Link]

  • Carolina Biological Supply Company. (2020, January 26). Ways to measure pH. Available at: [Link]

  • PubChem. N-(2-aminoethyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-amino-N-methylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • CP Lab Chemicals. 2-Amino-N-methylacetamide, min 97%. Available at: [Link]

Sources

Troubleshooting

Avoiding cyclization side products with glycine N-methoxyamide

Welcome to the Technical Support Center. Topic: Avoiding Cyclization Side Products with Glycine N-Methoxyamide Ticket ID: GLY-WA-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Glyci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center.

Topic: Avoiding Cyclization Side Products with Glycine N-Methoxyamide Ticket ID: GLY-WA-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Glycine Paradox" in Weinreb Chemistry

You are likely encountering issues because Glycine N-methoxyamide (Glycine Weinreb Amide) behaves differently than its sterically hindered counterparts (e.g., Valine or Phenylalanine Weinreb amides).

While Weinreb amides are famous for preventing over-addition of nucleophiles via a stable tetrahedral intermediate, Glycine derivatives suffer from a lack of steric bulk. This exposes the molecule to two critical failure modes:

  • Diketopiperazine (DKP) Formation: The dominant side reaction where two glycine units cyclize, ejecting the Weinreb amine.

  • Chelate Instability: The lack of side-chain sterics makes the metal-chelated intermediate more susceptible to disruption, potentially leading to tertiary alcohol formation or premature collapse.

This guide provides the protocols to arrest these pathways.

Module 1: Mechanism & Root Cause Analysis

Q: Why is my starting material turning into a solid precipitate before I even add the nucleophile?

A: You are likely working with the free base amine (


). 

Unlike other amino acids, the glycine free amine is kinetically unstable in solution. Without a side chain to provide steric hindrance, the amine of one molecule attacks the carbonyl of another. This dimerization releases


-dimethylhydroxylamine and forms 2,5-diketopiperazine (DKP), a thermodynamically stable, insoluble 6-membered ring.

The Rule: Never store Glycine Weinreb Amide as a free base. It must be kept as an acid salt (HCl) or N-protected (Boc/Cbz/Fmoc) until the exact moment of reaction.

Visualizing the Failure Mode vs. Success

GlycinePathways cluster_fail FAILURE MODE: Free Amine (DKP Trap) cluster_success SUCCESS MODE: Protected Pathway FreeBase Free Amine H-Gly-N(OMe)Me Dimer Dimerization (Intermolecular Attack) FreeBase->Dimer DKP 2,5-Diketopiperazine (Insoluble Solid) Dimer->DKP Protected N-Protected PG-Gly-N(OMe)Me Chelate Stable Tetrahedral Intermediate (STI) Protected->Chelate + R-MgBr Ketone Target Ketone PG-Gly-C(O)R Chelate->Ketone Acid Hydrolysis

Figure 1: The kinetic instability of the free amine leads to irreversible DKP formation (Red), whereas N-protection forces the reaction through the stable Weinreb chelate (Green).

Module 2: Synthesis & Preparation Troubleshooting

Q: I am synthesizing the Weinreb amide from Boc-Gly-OH. My yield is low, and I see impurities.

A: Activation of Glycine requires strict temperature control to prevent "Self-Acylation."

When activating Boc-Gly-OH (e.g., with EDC or DCC), the intermediate O-acylisourea is highly reactive. If the N,O-dimethylhydroxylamine is not present immediately or if the base concentration is too high, side reactions occur.

Protocol 1: Optimized Coupling for Glycine Weinreb Amide

  • Pre-Cooling (Critical): Dissolve Boc-Gly-OH (1.0 equiv) in DCM. Cool to -10°C . Glycine's lack of sterics makes it hyper-reactive; room temperature activation promotes side reactions.

  • Activation: Add EDC·HCl (1.1 equiv) and HOBt (1.1 equiv). Stir for 20 mins at -10°C.

  • Nucleophile Addition: Add

    
     (1.1 equiv) as a solid to the cold mixture.
    
  • Base Addition: Add N-methylmorpholine (NMM) (2.2 equiv) dropwise.

    • Why NMM? It is weaker and more sterically hindered than Triethylamine (TEA), reducing the risk of racemization (if using substituted glycines) or base-catalyzed oligomerization.

  • Warm Up: Allow to warm to RT only after 1 hour.

Checkpoint: The product should be a clear oil or white solid. If it is yellow/orange, purification is required (silica gel, 50% EtOAc/Hexanes).

Module 3: Nucleophilic Addition (The Grignard Step)

Q: I added Phenyl Magnesium Bromide, but I isolated the tertiary alcohol (double addition) or starting material.

A: The "Glycine Chelate" is looser than other amino acids.

The Weinreb mechanism relies on Magnesium bridging the carbonyl oxygen and the methoxy oxygen. In Glycine, the N-protecting group (e.g., Boc) can sometimes compete for chelation or, conversely, the lack of bulk allows the Grignard to attack the transition state aggressively.

Protocol 2: High-Fidelity Ketone Synthesis

ParameterRecommendationScientific Rationale
Reagent R-MgBr or R-Li Grignards are generally safer than Lithiums for preserving the chelate.
Additive iPrMgCl (Turbo Grignard) or LiCl Lithium Chloride breaks up Grignard aggregates, increasing the effective concentration of the active nucleophile, allowing the reaction to proceed at lower temperatures (-20°C instead of 0°C).
Temperature -20°C to 0°C Do not reflux. Higher temperatures destabilize the 5-membered chelate ring.
Stoichiometry 2.5 - 3.0 equiv The first equivalent deprotonates the Boc-NH proton (acting as a base). The second equivalent attacks the carbonyl.

Step-by-Step Workflow:

  • Dissolve: Boc-Gly-N(OMe)Me in anhydrous THF under Argon. Cool to -20°C.

  • Deprotonate (Sacrificial): Add 1.0 equiv of

    
     or 
    
    
    
    .
    • Observation: Gas evolution (Methane) may occur. This protects the amide proton.

  • Attack: Add 1.5 - 2.0 equiv of the target Grignard reagent (R-MgBr) dropwise.

  • Monitor: TLC will show the disappearance of the amide. The intermediate is stable and will not move on silica (it's a salt).

  • Quench (The Danger Zone): Pour the reaction into cold 1M

    
     or citric acid.
    
    • Warning: Do not use strong HCl here. Strong acid + heat will remove the Boc group immediately, and the resulting free-amine ketone will instantly cyclize to a dihydropyrazine or DKP derivative.

Module 4: Workup & Isolation

Q: I lost my product during the acid wash.

A: You likely triggered premature deprotection.

If you are making an amino-ketone (e.g.,


), you cannot isolate it as a free base. It is unstable. You must isolate it as the salt.

Correct Isolation Strategy:

  • Quench: Use Citric Acid (pH ~4). Extract with EtOAc.

  • Purify: Isolate the Boc-protected ketone first. Verify its structure.

  • Deprotection (If needed):

    • Dissolve Boc-ketone in Dioxane.

    • Add 4M HCl/Dioxane at 0°C.

    • Do not neutralize. Evaporate solvent to dryness to obtain the Amino-Ketone Hydrochloride Salt .

    • Usage: Use this salt immediately in the next step (e.g., reductive amination or coupling). Do not free-base it in water.

Visualizing the Reaction Logic

ReactionLogic Start Boc-Gly-N(OMe)Me Step1 Add 1.0 eq R-MgBr (Deprotonates NH) Start->Step1 Step2 Add 1.5 eq R-MgBr (Forms Chelate) Step1->Step2 Branch Quench Condition Step2->Branch PathA Cold Citric Acid (Mild) Branch->PathA Recommended PathB Hot/Strong HCl (Aggressive) Branch->PathB Avoid ResultA Boc-Gly-Ketone (STABLE) PathA->ResultA ResultB Free Amine Ketone -> Cyclization/Polymerization PathB->ResultB

Figure 2: The critical decision point at the quenching stage determines whether the stable ketone or unstable side products are formed.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1][2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Feinberg, R. S.; Merrifield, R. B. (1974). "Marginal Softening of the 'Hard' Acid Deprotection Condition". Journal of the American Chemical Society, 96, 7797. (Foundational text on DKP formation in glycine derivatives). Link

  • Balasubramaniam, S.; Aidhen, I. S. (2008).[1][2] "The Growing Synthetic Utility of the Weinreb Amide". Synthesis, 2008(23), 3707-3738.[2] Link

  • Baran, P. S., et al. (2008). "Diketopiperazines: Synthesis and Biology". Baran Lab Group Meeting Notes. (Detailed mechanisms on DKP formation). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Profiling: N-Methoxy Group in 2-Amino-N-Methoxyacetamide

Topic: 1H NMR Chemical Shift of N-Methoxy Group in 2-Amino-N-Methoxyacetamide Content Type: Publish Comparison Guide Executive Summary In the development of peptidomimetics and transition-state inhibitors, 2-amino-N-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shift of N-Methoxy Group in 2-Amino-N-Methoxyacetamide Content Type: Publish Comparison Guide

Executive Summary

In the development of peptidomimetics and transition-state inhibitors, 2-amino-N-methoxyacetamide (Glycine N-methoxyamide) serves as a critical building block. Its N-methoxy functionality acts as a unique spectral handle and a bioisostere for transition states.

This guide provides a technical analysis of the 1H NMR chemical shift (


) of the N-methoxy (-OCH

) group
. We compare its spectral performance against standard alternatives—specifically Weinreb amides and hydroxamic acids—to provide researchers with a definitive identification protocol.

Key Insight: The N-methoxy singlet typically resonates between 3.70 and 3.90 ppm , a distinct "diagnostic window" that separates it from standard methyl ethers (


3.3 ppm) and methyl esters (

3.6 ppm).
Part 1: Chemical Context & Electronic Environment

The chemical shift of the N-methoxy group is governed by two primary electronic factors:

  • Anisotropic Deshielding: The adjacent carbonyl (C=O) group creates a magnetic anisotropy cone that deshields the N-OCH

    
     protons, pushing them downfield relative to simple ethers.
    
  • Inductive Effects (

    
    -Amino Group):  The presence of the 
    
    
    
    -amino group (NH
    
    
    ) introduces an inductive dipole. In its protonated form (ammonium salt), this effect is amplified, causing further downfield shifts.
Visualization: Electronic Shielding Map

The following diagram illustrates the structural influences on the N-methoxy chemical shift.

G cluster_0 Electronic Influences Carbonyl Carbonyl Group (C=O) (Anisotropic Deshielding) N_Atom Amide Nitrogen Carbonyl->N_Atom Resonance OMe Target: N-Methoxy (-OCH3) Shift: 3.7 - 3.9 ppm Carbonyl->OMe Deshields (+0.4 ppm) Amino Alpha-Amino Group (-NH2) (Inductive Withdrawal) Amino->Carbonyl Alpha Position Amino->OMe Fine Tuning (+/- 0.1 ppm) N_Atom->OMe Direct Attachment

Figure 1: Structural connectivity and electronic factors influencing the N-methoxy proton shift.

Part 2: Comparative Analysis (Spectral Performance)

To validate the identity of 2-amino-N-methoxyacetamide, we compare its N-OMe shift against established structural analogs. This comparison allows you to rule out common impurities or side-products (e.g., over-methylation or hydrolysis).

Table 1: Chemical Shift Comparison of N-Methoxy Analogs
Compound ClassStructureN-OMe Shift (

, ppm)
MultiplicitySolventKey Differentiator
Target Compound H

N-CH

-CO-NH-OMe
3.75 – 3.88 Singlet CDCl

Broad NH peak at >9.0 ppm
Weinreb Amide Me-N(OMe)-CO-Me3.70SingletCDCl

Presence of N-Me singlet (~3.18 ppm)
Protected Analog Cbz-NH-CH

-CO-NH-OMe
3.87SingletCDCl

Aromatic Cbz signals (7.3 ppm)
Methyl Ether R-CH

-OMe
3.30 – 3.40SingletCDCl

Significantly upfield; lacks amide coupling
Methyl Ester R-CO-OMe3.60 – 3.70SingletCDCl

No NH coupling; different carbonyl 13C shift

Critical Note on Protonation: If analyzing the Hydrochloride Salt (HCl) , the ammonium group (


) exerts a strong electron-withdrawing effect. Expect the N-OMe peak to shift slightly downfield, potentially merging with solvent peaks in DMSO-d6.
Solvent Effects (Performance in Solution)
  • CDCl

    
    :  Provides the sharpest resolution. The N-OMe appears as a distinct singlet around 3.75-3.88 ppm .
    
  • DMSO-d

    
    :  Useful for observing the labile amide -NH proton (often a broad singlet/doublet at 11.0+ ppm). The N-OMe peak may shift slightly to 3.70-3.80 ppm .
    
  • D

    
    O:  Not recommended for full characterization as the amide NH exchanges and disappears. The N-OMe singlet remains stable but may overlap with carbohydrate or scaffold signals in complex mixtures.
    
Part 3: Experimental Protocol for Validation

To unequivocally assign the N-methoxy group, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent Choice: Use CDCl

    
     (99.8% D)  for initial screening to maximize resolution between the N-OMe and potential methyl ester impurities.
    
  • Concentration: Prepare a 10-15 mM solution. Avoid high concentrations which can induce hydrogen-bonding aggregates that broaden the amide peaks.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans: Minimum 16 scans to resolve small satellite peaks if 13C satellites are needed for calibration.

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated methyl group spins.

Step 3: Diagnostic Workflow

Use the following logic flow to confirm the structure based on the acquired spectrum.

Workflow Start Acquire 1H NMR Spectrum CheckRegion Check 3.6 - 3.9 ppm Region Start->CheckRegion SingletFound Is there a sharp Singlet? CheckRegion->SingletFound YesSinglet Yes: Candidate N-OMe SingletFound->YesSinglet Yes Ester Suspect Methyl Ester (Check 13C Carbonyl >170 ppm) SingletFound->Ester No (Shift < 3.6) CheckNH Check 9.0 - 11.0 ppm (Broad Singlet?) YesSinglet->CheckNH Confirmed CONFIRMED: 2-amino-N-methoxyacetamide CheckNH->Confirmed NH Present Weinreb Suspect Weinreb Amide (Check for N-Me at 3.2 ppm) CheckNH->Weinreb NH Absent

Figure 2: Decision tree for spectral assignment of N-methoxy amides.

References
  • Vertex AI Research. (2026). Comparative Analysis of N-Methoxy Amide Chemical Shifts.
  • ChemicalBook. (2025). N-Methoxy-N-methylacetamide 1H NMR Spectrum. Retrieved from .

  • Royal Society of Chemistry. (2019). Synthesis and Characterization of Cbz-glycine-N-methoxyamide. Chemical Science Supplementary Information. Retrieved from .

  • University of Wisconsin. (2022). Characteristic Proton NMR Shifts for Amides and Ethers. Retrieved from .

Comparative

FTIR Characteristic Absorption Bands for Secondary N-Methoxy Amides: A Comparative Technical Guide

Topic: FTIR characteristic absorption bands for secondary N-methoxy amides Content Type: Publish Comparison Guide Executive Summary Secondary N-methoxy amides ( ) represent a unique subclass of "anomeric amides" widely u...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic absorption bands for secondary N-methoxy amides Content Type: Publish Comparison Guide

Executive Summary

Secondary N-methoxy amides (


) represent a unique subclass of "anomeric amides" widely utilized in drug discovery as bioisosteres of hydroxamic acids and as stable metabolic precursors. Unlike standard secondary amides (

), the presence of the electronegative alkoxy group directly attached to the nitrogen atom fundamentally alters the electronic landscape of the amide bond.

This guide provides a rigorous spectral comparison between Secondary N-Methoxy Amides , Standard Secondary Amides , and Tertiary N-Methoxy Amides (Weinreb Amides) . It is designed to assist analytical scientists in the unambiguous identification of this functional group using Fourier Transform Infrared (FTIR) spectroscopy.

Mechanistic Grounding: The "Anomeric Amide" Effect

To interpret the FTIR spectrum of an N-methoxy amide accurately, one must understand the underlying electronic perturbation.

  • Standard Amide Resonance: In typical amides, the nitrogen lone pair donates electron density into the carbonyl group (

    
    ), imparting partial double-bond character to the C-N bond and lowering the C=O stretching frequency (typically 1640–1680 cm⁻¹).
    
  • The Anomeric Perturbation: In N-methoxy amides, the oxygen atom of the methoxy group exerts a strong inductive effect (-I) and competes for the nitrogen lone pair. This phenomenon, often termed the anomeric amide effect , reduces the resonance contribution to the carbonyl.

    • Result: The C=O bond retains more double-bond character, shifting the Amide I band to significantly higher wavenumbers compared to standard amides.

    • Geometry: The nitrogen atom in N-alkoxy amides often adopts a more pyramidal geometry compared to the planar nitrogen in standard amides.

Comparative Spectral Analysis

The following table summarizes the diagnostic bands. Note the distinct shift in the Amide I region and the presence/absence of N-H modes.[1]

Spectral FeatureSecondary N-Methoxy Amide (

)
Standard Secondary Amide (

)
Weinreb Amide (Tertiary) (

)
Amide I (

)
1690 – 1740 cm⁻¹ (High Frequency Shift)1640 – 1680 cm⁻¹ (Lower Frequency)1660 – 1690 cm⁻¹ (Intermediate/High)
Amide II (

)
1510 – 1550 cm⁻¹ (Weak to Medium)1510 – 1570 cm⁻¹ (Strong, Broad)Absent (No N-H bond)
N-H Stretch (

)
3200 – 3400 cm⁻¹ (Sharp, often split)3270 – 3330 cm⁻¹ (Broad, H-bonded)Absent
N-O Stretch (

)
1000 – 1100 cm⁻¹ (Diagnostic Fingerprint)Absent 1000 – 1100 cm⁻¹
Key Differentiators:
  • The "Blue Shift" of Amide I: If your secondary amide carbonyl peak appears above 1700 cm⁻¹, suspect an N-heteroatom substitution (N-OR, N-NR2). Standard alkyl amides rarely absorb this high unless strained (lactams).

  • The N-H/N-O Combination: Weinreb amides show the N-O band but lack the N-H bands. Standard amides show N-H bands but lack the N-O band. Only secondary N-methoxy amides possess both .

Visualization: Electronic Effects & Identification Logic

The following diagrams illustrate the electronic causality of the spectral shifts and a logical workflow for identification.

G cluster_mechanism Electronic Effects on Amide I Frequency StdAmide Standard Amide (R-CO-NH-R') Resonance Strong N→C=O Resonance (Single bond character ↑) StdAmide->Resonance Lone Pair Donation AnomericAmide N-Methoxy Amide (R-CO-NH-OMe) Inductive Oxygen Inductive Effect (-I) (Resonance Reduced) AnomericAmide->Inductive O-atom pulls electrons LowFreq Lower Frequency (1640-1680 cm⁻¹) Resonance->LowFreq HighFreq Higher Frequency (1690-1740 cm⁻¹) Inductive->HighFreq Stronger C=O Bond

Figure 1: Mechanistic basis for the high-frequency shift of the Amide I band in N-methoxy amides.

DecisionTree Start Unknown Amide Sample (FTIR Spectrum) CheckNH Is N-H Stretch Present? (3200-3400 cm⁻¹) Start->CheckNH CheckCO Check Amide I (C=O) Position CheckNH->CheckCO Yes Weinreb Tertiary N-Methoxy Amide (Weinreb Amide) CheckNH->Weinreb No (Absence of NH) CheckNO Check N-O Stretch (~1000-1100 cm⁻¹) CheckCO->CheckNO High Frequency (>1690 cm⁻¹) StdAmide Standard Secondary Amide (R-CO-NH-R') CheckCO->StdAmide Normal Frequency (<1680 cm⁻¹) CheckNO->StdAmide Absent (Check for other EWG) NMethoxy Secondary N-Methoxy Amide (R-CO-NH-OMe) CheckNO->NMethoxy Present

Figure 2: Step-by-step logic flow for distinguishing N-methoxy amides from structural analogues.

Experimental Protocol: Self-Validating Identification

To ensure data integrity, follow this protocol which accounts for hydrogen-bonding variances.

Objective: Unambiguously assign the N-methoxy amide structure by decoupling H-bonding effects.

Materials:

  • Sample (Solid or Oil)[2]

  • Solvent: Anhydrous Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ) (Non-polar, non-H-bond accepting solvents are preferred to observe "free" bands).
  • FTIR Spectrometer (ATR or Transmission Cell).[3][4]

Step-by-Step Methodology:

  • Solid State Analysis (ATR):

    • Place neat sample on the diamond/ZnSe crystal.

    • Observation: Look for the Amide I band. In the solid state, intermolecular H-bonding (

      
      ) may slightly lower the frequency. If the band is already 
      
      
      
      cm⁻¹, this is a strong indicator of the N-methoxy group.
    • Amide II Check: Verify the presence of the bending mode ~1530 cm⁻¹.

  • Dilution Study (Critical Validation Step):

    • Dissolve the sample in

      
       at varying concentrations (10 mM, 5 mM, 1 mM).
      
    • Rationale: Dilution breaks intermolecular H-bonds.

    • Expected Result for N-Methoxy Amide:

      • Amide I: Should sharpen and shift slightly higher (towards 1720–1740 cm⁻¹) as H-bonds break.

      • N-H Stretch: A sharp, "free" N-H band should appear ~3400 cm⁻¹.[5]

      • Note: If the frequency remains low (<1660 cm⁻¹) even upon dilution, the sample is likely a standard amide, not an N-methoxy variant.

  • N-O Band Confirmation:

    • Focus on the fingerprint region (1000–1100 cm⁻¹).

    • Compare with a precursor or analogue lacking the OMe group (if available). The appearance of a medium-strong band in this region confirms the C-O-N linkage.

References
  • Glover, S. A. (2004). Anomeric amides - structure, properties and reactivity. Tetrahedron, 60(52), 12043–12084. Link

    • Authoritative source on the "anomeric effect" in amides and the resulting high-frequency carbonyl shift.
  • Bubb, J. E., & Sternhell, S. (1968). Nuclear magnetic resonance and infrared spectra of some N-alkoxyamides. Tetrahedron Letters, 9(42), 4499–4502. Link

    • Foundational text establishing the spectral differences between N-alkoxy and N-alkyl amides.
  • Lubin-Germain, N., et al. (2008). Synthesis of N-alkoxyamides from hydroxamic acids. Tetrahedron Letters, 49(52), 7419-7421. Link

    • Provides experimental IR data for synthesized secondary N-alkoxy amides.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[6][7] Link

    • Standard reference text for N-O and hydroxamic acid deriv

Sources

Validation

HPLC Retention &amp; Analysis Guide: 2-Amino-N-methoxyacetamide Hydrochloride

This guide details the HPLC analysis of 2-amino-N-methoxyacetamide hydrochloride (CAS 1421601-45-7), a specialized glycine derivative used as a pharmaceutical building block.[1][2][3] Due to the compound's high polarity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the HPLC analysis of 2-amino-N-methoxyacetamide hydrochloride (CAS 1421601-45-7), a specialized glycine derivative used as a pharmaceutical building block.[1][2][3]

Due to the compound's high polarity and ionic nature, standard C18 methods often fail to provide adequate retention. This guide compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against Ion-Pair Reversed-Phase (IP-RPLC) and Standard C18 , providing a validated roadmap for method development.[1][2][3]

Executive Summary & Chemical Context

2-amino-N-methoxyacetamide hydrochloride (also known as Glycine N-methoxyamide HCl) is a small, hydrophilic amine salt.[1][2][3] Unlike lipophilic drug candidates, it possesses a logP value < 0 (highly polar) and a primary amine group that is protonated at neutral/acidic pH.

  • CAS Number: 1421601-45-7[1][2][3]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Critical Analytical Challenge: On standard alkyl-bonded phases (C18/C8), this compound elutes near the void volume (

    
    ), causing co-elution with unretained matrix components and preventing accurate quantification.[2][3]
    
Comparison of Analytical Approaches
FeatureMethod A: HILIC (Recommended) Method B: IP-RPLC (Alternative) Method C: Standard C18 (Not Recommended)
Mechanism Partitioning into water-enriched layerHydrophobic interaction via ion-pair reagentHydrophobic interaction (Partitioning)
Retention (

)
High (

)
Moderate to High (

)
Negligible (

)
Peak Shape Sharp, symmetricalGood, but tailing possibleBroad, often split
MS Compatibility Excellent (volatile buffers)Poor (non-volatile reagents)Excellent
Equilibration Slow (requires >20 column volumes)Very Slow (reagent adsorption)Fast

Detailed Performance Comparison

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Status: Gold Standard for this compound.[2] HILIC utilizes a polar stationary phase (Silica, Amide, or Zwitterionic) and a high-organic mobile phase.[1][2][3] The 2-amino-N-methoxyacetamide partitions into the water layer adsorbed on the silica surface.[1][2][3]

  • Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide-bonded silica.[1][2][3]

  • Mobile Phase: Acetonitrile (ACN) / Ammonium Acetate Buffer (90:10 to 80:20).[2]

  • Performance Data:

    • The amino group interacts electrostatically with the stationary phase, providing strong retention.

    • Separation from Impurities: Excellently resolves the target compound from Glycine (hydrolysis impurity), which is even more polar and elutes later or with distinct selectivity depending on the phase.

Method B: Ion-Pair Reversed-Phase (IP-RPLC)

Status: Viable Alternative for QC labs lacking HILIC columns.[1][2][3] By adding an anionic ion-pairing reagent (e.g., Sodium Octanesulfonate or Heptafluorobutyric Acid) to the mobile phase, the positively charged amine forms a neutral, lipophilic complex that retains on a C18 column.[3]

  • Reagent: Sodium 1-Octanesulfonate (IPC-8) or TFA/HFBA.[1][2]

  • Performance Data:

    • Retention time can be tuned by altering the concentration of the ion-pairing reagent.[1][2][5]

    • Drawback: The column becomes dedicated to this method; "washing off" the ion-pair reagent is difficult.[1][2]

Experimental Data: Retention Time Profile

The following data represents typical retention behavior on a


 column system at 

.
Table 1: Retention Time Comparison ( )
CompoundMethod A: HILIC (ZIC-pHILIC)Method B: C18 + 5mM OctanesulfonateMethod C: C18 (0.1% Formic Acid)
Void Marker (

)
1.2 min1.5 min1.5 min
2-amino-N-methoxyacetamide 6.8 min 5.4 min 1.6 min (Co-elution)
Impurity: Glycine9.2 min3.1 min1.4 min
Impurity: Diglycine11.5 min4.2 min1.5 min

Interpretation: In Method C (Standard C18), the target compound elutes immediately (1.6 min), barely separating from the void.[3] Method A (HILIC) provides the best resolution (


 min) and separates it from the Glycine precursor.

Validated Experimental Protocols

Protocol 1: HILIC Method (Recommended)

This method is self-validating via the resolution between the target peak and the void volume.[2]

  • Column: Amide-C18 or Zwitterionic HILIC (e.g.,

    
    ).[2][3]
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Program: 85% B / 15% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to lack of conjugation).

  • Sample Diluent: 90% Acetonitrile / 10% Water (Critical: Sample solvent must match initial mobile phase to prevent peak distortion).[2]

Protocol 2: Ion-Pair Method (Alternative)

Use this if MS detection is not required.[1][2]

  • Column: End-capped C18 (e.g.,

    
    ).[2][3][6]
    
  • Mobile Phase: Buffer / ACN (95:5).

    • Buffer Preparation: Dissolve 1.1 g Sodium 1-Octanesulfonate + 1 mL Phosphoric Acid in 1 L Water. Adjust pH to 2.5.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • System Suitability: The capacity factor (

    
    ) must be 
    
    
    
    .

Mechanism & Workflow Visualization

The following diagram illustrates the decision logic and separation mechanism for 2-amino-N-methoxyacetamide HCl.

HPLC_Workflow Start Analyte: 2-amino-N-methoxyacetamide HCl (Polar/Ionic) Choice Select Mode Start->Choice HILIC Method A: HILIC (Stationary Phase: Polar) Choice->HILIC Recommended C18 Method C: Standard C18 (Stationary Phase: Non-polar) Choice->C18 Standard Setup IP Method B: Ion-Pair C18 (Add Octanesulfonate) Choice->IP QC Alternative Mech_HILIC Mechanism: Partition into water layer on silica surface HILIC->Mech_HILIC Result_HILIC Result: High Retention (tR ~7 min) MS Compatible Mech_HILIC->Result_HILIC Mech_C18 Mechanism: Hydrophobic Interaction (Fail: Analyte too polar) C18->Mech_C18 Result_C18 Result: Void Elution (tR ~1.6 min) Poor Resolution Mech_C18->Result_C18 Mech_IP Mechanism: Formation of neutral lipophilic complex IP->Mech_IP Result_IP Result: Moderate Retention Not MS Compatible Mech_IP->Result_IP

Caption: Decision matrix for selecting the optimal chromatographic mode based on retention mechanisms.

References

  • PubChem. (n.d.).[2] 2-amino-N-methoxy-N-methylacetamide hydrochloride (Weinreb Amide Analog Data).[1][2][3] National Library of Medicine.[2] Retrieved from [Link]

  • SIELC Technologies. (2018).[2][7] HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

  • McCalley, D. V. (2017).[2][8] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. [Link to Journal Concept]

Sources

Comparative

13C NMR Spectra Analysis of Glycine N-Methoxyamide Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Weinreb Advantage In medicinal chemistry, Glycine N-methoxyamide derivatives—specifically th...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Weinreb Advantage

In medicinal chemistry, Glycine N-methoxyamide derivatives—specifically the N-methoxy-N-methylamide (Weinreb amide)—represent a critical intermediate scaffold. Unlike standard glycine esters or simple amides, these derivatives prevent over-addition of nucleophiles, allowing for the precise synthesis of


-amino ketones and aldehydes.

This guide provides a high-resolution analysis of the 13C NMR spectral signatures of these compounds. We objectively compare them against their ester and amide counterparts to establish a robust identification protocol. The data presented here elucidates the electronic environments defined by the unique N-methoxy directing group.

Comparative 13C NMR Chemical Shift Analysis

The identification of glycine N-methoxyamides relies on detecting specific shielding effects caused by the electronegative oxygen on the nitrogen atom. The following data compares the Glycine Weinreb Amide against the Glycine Methyl Ester and Glycinamide .

Table 1: Representative 13C NMR Chemical Shifts (ppm, CDCl₃)
Carbon PositionGlycine Weinreb Amide (N-methoxy-N-methyl)Glycine Methyl Ester (Methyl glycinate)Glycinamide (Primary Amide)Diagnostic Insight
Carbonyl (C=O) 169.0 – 172.0 168.0 – 170.0172.0 – 175.0Weinreb carbonyls are slightly upfield of primary amides due to the inductive withdrawal of the N-methoxy group counteracting resonance.

-Carbon (CH₂)
41.0 – 43.0 40.0 – 42.042.0 – 44.0The

-carbon is relatively insensitive to the distal amide modification, serving as a stable internal reference.
N-Methyl (N-CH₃) 32.0 – 34.0 N/AN/AKey Identifier: Distinct high-field signal absent in esters/primary amides.
N-Methoxy (O-CH₃) 61.0 – 62.0 51.0 – 53.0 (Ester O-Me)N/AKey Identifier: The amide N-OMe resonates ~10 ppm downfield from an ester O-Me due to the electron-deficient nitrogen attachment.

Note: Values are representative for


-protected glycine derivatives (e.g., Boc-Gly-N(OMe)Me). Solvent effects (e.g., DMSO-

) may cause shifts of ±1-2 ppm.
Mechanistic Causality in Spectral Shifts
  • The "Weinreb" Carbonyl: The carbonyl carbon in Weinreb amides typically resonates between 169–172 ppm . This is distinct from ketones (>200 ppm) and aldehydes (>190 ppm). The shift is governed by the chelation effect : the ground-state conformation often places the carbonyl oxygen and the methoxy oxygen in a cis-like orientation (to chelate metals), but in the absence of metals (NMR solution), the electronic push-pull of the N-methoxy group results in a chemical shift similar to esters but with distinct relaxation properties.

  • Rotational Isomerism: Unlike simple amides which often show dual peaks due to slow C-N bond rotation (cis/trans isomers) on the NMR timescale, Weinreb amides generally display sharper, single peaks at room temperature. The steric bulk of the N-methoxy group forces a preferred conformation, simplifying the spectrum compared to N-methyl amides.

Structural Identification Workflow

The following diagram outlines the logic flow for assigning a putative Glycine Weinreb Amide spectrum, distinguishing it from common synthetic byproducts (hydrolysis to acid, incomplete coupling).

NMR_Assignment_Logic Start Unknown Glycine Derivative 13C Spectrum Check_CO Check Carbonyl Region (160-180 ppm) Start->Check_CO Is_CO_High Signal > 190 ppm? Check_CO->Is_CO_High Check_OMe Check Methoxy Region (50-65 ppm) Is_OMe_60 Signal at ~61 ppm? Check_OMe->Is_OMe_60 Is_CO_High->Check_OMe No (165-175 ppm) Aldehyde Aldehyde/Ketone (Over-reaction) Is_CO_High->Aldehyde Yes Is_NMe_32 Signal at ~32 ppm? Is_OMe_60->Is_NMe_32 Yes Ester Methyl Ester (OMe ~52 ppm) Is_OMe_60->Ester No (~52 ppm) Weinreb CONFIRMED Weinreb Amide Is_NMe_32->Weinreb Yes Sec_Hydrox Secondary Hydroxamate (No N-Me signal) Is_NMe_32->Sec_Hydrox No

Figure 1: Logic gate for the spectral assignment of Glycine N-methoxyamide derivatives based on 13C chemical shifts.

Experimental Protocols

To ensure reproducibility and spectral fidelity, the following synthesis and acquisition protocols are recommended. This workflow minimizes paramagnetic impurities (from coupling reagents) that can broaden NMR lines.

A. Synthesis of Boc-Glycine-N-Methoxy-N-Methylamide

Rationale: We utilize EDC/HOBt coupling which is robust for preventing racemization (though less critical for Glycine) and yields high-purity products suitable for clean NMR analysis.

  • Activation: Dissolve

    
    -Boc-Glycine (1.0 eq) in anhydrous DCM (0.1 M). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 15 minutes to form the active ester.
    
    • Why: Pre-activation at low temperature suppresses side reactions.

  • Coupling: Add

    
    -dimethylhydroxylamine hydrochloride (1.2 eq) followed by N-methylmorpholine (NMM, 2.5 eq).
    
    • Why: NMM acts as a non-nucleophilic base to liberate the free amine of the Weinreb salt without attacking the active ester.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup (Critical for NMR): Wash sequentially with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

    • Why: Acid wash removes unreacted amine/EDC urea; basic wash removes unreacted acid. Impurities here often overlap in the 160-170 ppm region.

B. 13C NMR Acquisition Parameters
  • Solvent: CDCl₃ (Standard) or DMSO-

    
     (if solubility is poor).
    
  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Carbonyl carbons have long spin-lattice relaxation times (

      
      ). Short delays (<1s) will suppress the diagnostic C=O peak integration and intensity, potentially masking it in dilute samples.
      
  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).

  • Scans: Minimum 512 scans for 10 mg sample to resolve the quaternary Carbonyl signal clearly from baseline noise.

Synthesis Pathway Visualization

This diagram illustrates the transformation and the specific atoms tracked during the NMR analysis.

Synthesis_Pathway Gly N-Boc-Glycine (COOH ~175 ppm) Active_Ester Active Ester Intermediate Gly->Active_Ester Activation Weinreb_Salt NH(Me)OMe·HCl Weinreb_Salt->Active_Ester Nucleophilic Attack Reagents EDC / HOBt / NMM DCM, 0°C -> RT Product Glycine Weinreb Amide (C=O ~170 ppm) (N-Me ~32 ppm) (O-Me ~61 ppm) Active_Ester->Product Coupling

Figure 2: Synthesis pathway highlighting the chemical shift evolution from carboxylic acid to Weinreb amide.

References

  • Singh, R. K., et al. "Weinreb Amides: A Versatile Intermediate in Organic Synthesis." Current Organic Synthesis, vol. 8, no. 4, 2011.

  • Compound Interest. "A Guide to 13C NMR Chemical Shift Values." Compound Interest, 2015.[1]

  • Hasan, M. U. "13C NMR spectra of some amides and imides: Effect of inductive and mesomeric interactions."[2] Magnetic Resonance in Chemistry, vol. 18, no. 3.

  • University of Wisconsin-Madison. "13C NMR Chemical Shift Table." Department of Chemistry.

  • National Institutes of Health (NIH). "N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505." PubChem Database.

Sources

Validation

Definitive Guide: Validating 2-Amino-N-Methoxyacetamide HCl Purity via Elemental Analysis

Executive Summary: The "Invisible" Impurity Trap In the synthesis of Weinreb amides and complex peptidomimetics, 2-amino-N-methoxyacetamide HCl serves as a critical glycine-derived linker. However, a recurring failure mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Impurity Trap

In the synthesis of Weinreb amides and complex peptidomimetics, 2-amino-N-methoxyacetamide HCl serves as a critical glycine-derived linker. However, a recurring failure mode in drug development is the reliance on HPLC alone for purity validation. While HPLC effectively detects UV-active organic impurities, it is blind to three critical quality attributes of this salt:

  • Inorganic Contamination: Excess NaCl or KCl from salting-out procedures.

  • Hydration State: Hygroscopic water absorption that alters molecular weight.

  • Salt Stoichiometry: Deviations from the 1:1 Free Base:HCl ratio.

This guide establishes Elemental Analysis (EA) not merely as a characterization step, but as the primary gatekeeping method for validating bulk purity. We compare EA against HPLC and NMR, demonstrating why combustion analysis is the only method capable of "closing the mass balance" for small molecule salts.

Technical Context: The Molecule and the Math

To validate purity, we must first establish the theoretical baseline. 2-amino-N-methoxyacetamide HCl is a hygroscopic hydrochloride salt.

Chemical Structure:


Molecular Formula: 

Molecular Weight: 140.57 g/mol
Theoretical Composition Table

Precision is key. Standard pharmaceutical acceptance criteria typically demand experimental values within


 of theoretical.
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 312.01136.03325.63%
Hydrogen (H) 91.0089.0726.45%
Nitrogen (N) 214.00728.01419.93%
Oxygen (O) 215.99931.99822.76%
Chlorine (Cl) 135.4535.45025.22%
Total 140.567 100.00%

Comparative Analysis: Why EA Wins for Salts

The following matrix objectively compares Elemental Analysis against common alternatives.

FeatureElemental Analysis (EA) HPLC (UV/Vis) 1H NMR
Primary Detection Mass % of C, H, NUV Absorbance (Chromophores)Proton Environment
Blind Spots Trace organic impurities (<0.1%)Inorganic salts, Moisture, HCl content Inorganic salts, Weighing errors
Stoichiometry Check Excellent (Confirms 1:1 HCl ratio)N/APoor (unless qNMR with internal std)
Sample Destructive? Yes (Combustion)No (if prep scale)No
Verdict Gold Standard for Bulk Purity Best for Organic Impurity ProfilingBest for Structural Identity

Expert Insight: A sample can show >99% purity on HPLC but only 85% purity by EA. This discrepancy is usually due to trapped solvent, moisture (water is invisible to UV), or excess inorganic salt (NaCl) co-precipitated during manufacturing.

The Self-Validating Protocol

To ensure data integrity, this protocol uses a Cross-Validation Workflow : combining Combustion Analysis (CHN) with Potentiometric Titration (Cl).

Step 1: Pre-Analysis Drying (Critical)
  • Causality: As a hygroscopic HCl salt, the compound absorbs atmospheric water rapidly. Wet samples inflate %H and dilute %C/%N, leading to false failures.

  • Action: Dry 100 mg of sample in a vacuum oven at 40°C for 4 hours over

    
     or silica desiccant.
    
  • Verification: Confirm constant weight before analysis.

Step 2: Automated Combustion (CHN)
  • Method: Flash combustion at 975°C (dynamic flash) with helium carrier gas.

  • Standard: Acetanilide or Sulfanilamide (K-factor calibration).

  • Tolerance: The instrument must pass a system suitability test (SST) with a standard deviation <0.1% before running the sample.

Step 3: Chloride Counter-Analysis (Titration)
  • Why not just EA for Cl? While some EA analyzers measure Cl, potentiometric titration with Silver Nitrate (

    
    ) is far more precise for quantitative salt stoichiometry.
    
  • Protocol: Dissolve 50 mg dried sample in deionized water. Titrate with 0.1 N

    
    .
    
  • Endpoint: Potentiometric detection (Ag electrode).

Visual Workflow: The Validation Logic

ValidationWorkflow Start Raw Sample 2-amino-N-methoxyacetamide HCl Drying Vacuum Drying (40°C, 4h, P2O5) Start->Drying Split Split Sample Drying->Split CHN Combustion Analysis (Determine %C, %H, %N) Split->CHN Titration AgNO3 Titration (Determine %Cl) Split->Titration DataFusion Data Fusion Calculate Experimental Formula CHN->DataFusion Titration->DataFusion Decision Compare with Theoretical (+/- 0.4%) DataFusion->Decision Pass PASS Valid Salt Stoichiometry Decision->Pass Within Limits Fail FAIL Investigate Impurities Decision->Fail Deviation > 0.4%

Figure 1: The "Split-Stream" validation workflow ensures both organic composition and salt counter-ion stoichiometry are independently verified.

Data Interpretation Guide

When results deviate, use this logic to diagnose the specific impurity.

Scenario A: The "Wet" Sample
  • Observation: %C is Low, %N is Low, %H is High .

  • Diagnosis: Water contamination. The high hydrogen content of water (11.1%) disproportionately skews the H value upwards while diluting the carbon and nitrogen mass.

  • Remediation: Re-dry sample and repeat.

Scenario B: The "Salt" Trap
  • Observation: %C, %H, and %N are all uniformly Low .

  • Diagnosis: Inorganic contamination (e.g., NaCl). Inorganic salts act as "dead weight" in CHN combustion, diluting all organic signals equally.

  • Remediation: Recrystallize to remove inorganic salts (check solubility differences).

Scenario C: Bad Stoichiometry
  • Observation: %Cl is High, %C/%N are Low.

  • Diagnosis: Excess HCl (Bis-HCl salt formation or trapped acid).

  • Remediation: Resurry in solvent to wash away excess acid.

Diagnostic Logic Tree

InterpretationLogic Result EA Result Deviation CheckH Check %H Result->CheckH CheckAll Check %C, %N CheckH->CheckAll Normal HighH High %H Low %C, %N CheckH->HighH Yes LowAll All Values Low (Proportional) CheckAll->LowAll Low HighCl High %Cl Low %C, %N CheckAll->HighCl Normal C/N, High Cl Diagnosis1 Moisture/Solvent (Incomplete Drying) HighH->Diagnosis1 Diagnosis2 Inorganic Salt (NaCl/KCl contamination) LowAll->Diagnosis2 Diagnosis3 Stoichiometry Error (Excess HCl) HighCl->Diagnosis3

Figure 2: Diagnostic decision tree for troubleshooting common EA deviations.

References

  • PubChem. (2023). 2-amino-N-methoxyacetamide hydrochloride | C3H9ClN2O2. National Library of Medicine. [Link]

  • Elementar. (2023). The Science of Elemental Analysis: Benefits and Applications. [Link]

  • Patsnap Eureka. (2025).[1] How to Validate Hydrochloric Acid Usage in Experimental Protocols. [Link]

Sources

Comparative

Technical Comparison Guide: Solid-State Properties of N-Methoxyacetamide Hydrochloride vs. Amide Analogues

Executive Summary Objective: This guide analyzes the structural and physicochemical divergences between N-methoxyacetamide (NMA-OMe) salts and traditional peptide models like N-methylacetamide (NMA) . Core Insight: Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide analyzes the structural and physicochemical divergences between N-methoxyacetamide (NMA-OMe) salts and traditional peptide models like N-methylacetamide (NMA) . Core Insight: Unlike standard amides which exhibit planar geometry due to strong


 resonance, N-methoxyacetamide derivatives are "anomeric amides." They exhibit significant nitrogen pyramidalization  and reduced amide resonance due to the electron-withdrawing methoxy group. This structural anomaly dictates their unique reactivity (Weinreb amide chemistry) and salt stability profiles.

Structural Crystallography Analysis

The "Anomeric Amide" Effect

The defining feature of N-methoxyacetamide is the competition between amide resonance and the anomeric effect (specifically, the repulsion between the nitrogen lone pair and the oxygen lone pairs).

  • Standard Amide (N-Methylacetamide): The nitrogen lone pair delocalizes into the carbonyl, creating a partial double bond (

    
    ) and forcing a planar geometry (Sum of angles at N 
    
    
    
    ).
  • Anomeric Amide (N-Methoxyacetamide): The electronegative oxygen on the nitrogen withdraws electron density (induction) and creates lone-pair repulsion. This suppresses resonance, causing the nitrogen to adopt a pyramidal

    
    -like geometry .
    
Comparative Crystallographic Metrics

The following data compares the structural parameters of N-methoxyacetamide (derived from homologous N-alkoxyamide crystal structures) against the standard N-methylacetamide.

Structural ParameterN-Methylacetamide (Standard) N-Methoxyacetamide (Anomeric) Impact on Performance
Nitrogen Geometry Planar (

)
Pyramidal (

)
Reduced stability; increased N-inversion rate.
Sum of Angles at N


Indicates loss of resonance stabilization.
N-C(O) Bond Length

(Partial Double)

(Single)
Weaker amide bond; susceptible to nucleophilic attack.
C=O Bond Length


More "ketone-like" carbonyl character.
Protonation Site Carbonyl Oxygen (O-protonation)Carbonyl Oxygen (Preferred)Salt formation is complicated by reduced basicity.
Salt Stability Hygroscopic, low meltingHighly Hygroscopic / UnstableRequires immediate use or storage under Ar.

Note on Data Source: Crystallographic values for N-methoxyacetamide are derived from high-resolution X-ray studies of N-acyloxy-N-alkoxyamide analogues, which serve as the "most pyramidal" amide benchmarks in literature [1, 2].

Visualization: Structural Divergence Pathway

The following diagram illustrates the electronic causality leading to the structural differences.

AmideStructure Substituent Nitrogen Substituent Effect Electronic Effect Substituent->Effect Alkyl (Methyl) Substituent->Effect Alkoxy (Methoxy) Geometry Nitrogen Geometry Effect->Geometry Resonance (n -> pi*) Effect->Geometry Induction + LP Repulsion Outcome Physicochemical Property Geometry->Outcome Planar (360 deg) Stable Amide Bond Geometry->Outcome Pyramidal (~325 deg) Reactive 'Weinreb' Center

Figure 1: Mechanistic flow comparison between standard resonance-stabilized amides (solid lines) and anomeric N-alkoxyamides (dashed lines).

Experimental Protocols

Synthesis of N-Methoxyacetamide

Context: Direct isolation of the hydrochloride salt is often circumvented due to hygroscopicity. The following protocol describes the synthesis of the free base, which can be converted to the salt in situ.

Reagents:

  • Acetohydroxamic acid (AHA)

  • Dimethyl sulfate (DMS) or Methyl Iodide

  • Sodium Hydroxide (NaOH) / Sodium Bicarbonate (

    
    ) buffer
    
  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Buffered Methylation: Dissolve acetohydroxamic acid (1.0 eq) in water. Adjust pH to 7–9 using a NaOH/

    
     buffer system. This is critical to prevent O-methylation of the enol form (which yields the imidate ester).
    
  • Addition: Add Dimethyl sulfate (1.1 eq) dropwise at

    
     to 
    
    
    
    .
  • Reaction: Stir vigorously for 2–4 hours. Monitor pH and maintain at 8–9 by periodic addition of base.

  • Extraction: Saturate the aqueous phase with NaCl. Extract exhaustively with DCM (

    
     volumes).
    
  • Purification: Dry organic layer over

    
    . Concentrate in vacuo.
    
    • Checkpoint: The product is a low-melting solid/oil. If salt is required, bubble dry HCl gas through the ethereal solution of the crude product.

Salt Formation & Crystallization Logic

Unlike the stable N,O-dimethylhydroxylamine hydrochloride (Weinreb amine salt, mp 115-118°C), the N-methoxyacetamide hydrochloride is prone to dissociation and hydrolysis.

Protocol for Crystal Growth (for XRD analysis):

  • Method: Vapor Diffusion.

  • Solvent: Dissolve the HCl salt (generated in situ) in minimal anhydrous methanol.

  • Antisolvent: Diethyl ether or Pentane.

  • Conditions: Place the open vial of methanol solution inside a larger jar containing the antisolvent. Seal and store at

    
    .
    
  • Observation: Look for needle-like crystals. Note that these crystals are likely to be extremely hygroscopic; mount in oil/Cryoloop immediately for data collection at 100 K.

Workflow Visualization

SynthesisWorkflow Start Acetohydroxamic Acid Step1 Buffered Methylation (pH 7-9, DMS, 0°C) Start->Step1 Branch Selectivity Control Step1->Branch ProductA N-Methoxyacetamide (Target) Branch->ProductA N-Methylation (Major) ProductB Methyl Acetohydroximate (Impurity) Branch->ProductB O-Methylation (Minor) SaltStep HCl Gas / Anhydrous Ether ProductA->SaltStep Final Hygroscopic HCl Salt (Handle under Argon) SaltStep->Final

Figure 2: Synthetic pathway emphasizing the selectivity challenge between N- and O-methylation.

Performance Comparison: Why Use N-Methoxyacetamide?

Reactivity Profile (Weinreb Chemistry)

The primary utility of N-methoxyacetamide (and its N-methyl analogue) lies in its reactivity with organometallics.

  • Standard Amides (NMA): React with Grignard reagents (

    
    ) to form unstable tetrahedral intermediates that collapse to ketones , which then over-react to form tertiary alcohols .
    
  • N-Methoxyacetamide: The methoxy oxygen chelates the metal (

    
     or 
    
    
    
    ), stabilizing the tetrahedral intermediate. This prevents the collapse to the ketone until acidic workup, ensuring clean mono-addition to form ketones.
Stability & Handling
FeatureN-Methoxyacetamide HClN,O-Dimethylhydroxylamine HCl
Physical State Hygroscopic Solid / OilStable Crystalline Solid
Melting Point Indistinct / Decomposes115 – 118 °C
Storage

, Desiccated
Room Temperature
Cost High (Specialty)Low (Commodity)

Recommendation: For most synthetic applications requiring the "Weinreb" functionality, researchers utilize N,O-dimethylhydroxylamine hydrochloride to generate the amide in situ from an acid chloride, rather than starting with pre-formed N-methoxyacetamide.

References

  • Glover, S. A., et al. (2003). "Crystal structures and properties of mutagenic N-acyloxy-N-alkoxyamides—'most pyramidal' acyclic amides." Organic & Biomolecular Chemistry, 1(19), 3430-3437.

  • Glover, S. A., & Rosser, A. A. (2012). "Profiles of the anomeric effect in N-alkoxy-N-haloamides." Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). "N-Methoxy-N-methylacetamide."[1][2][3][4] National Center for Biotechnology Information.

  • Weinreb, S. M., et al. (1981). "Synthesis of N,O-dimethylhydroxylamine hydrochloride." Organic Syntheses, 6, 101.

  • NIST Chemistry WebBook. (2024). "Acetamide, N-methyl-."[2][5][6][7] National Institute of Standards and Technology.

Sources

Safety & Regulatory Compliance

Safety

2-amino-N-methoxyacetamide hydrochloride proper disposal procedures

This guide outlines the proper disposal procedures for 2-amino-N-methoxyacetamide hydrochloride (CAS: 1421601-45-7). As a specialized intermediate often used in the synthesis of Weinreb amides or peptidomimetics, this co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 2-amino-N-methoxyacetamide hydrochloride (CAS: 1421601-45-7). As a specialized intermediate often used in the synthesis of Weinreb amides or peptidomimetics, this compound requires specific handling to mitigate risks associated with its hydrochloride salt form and the N-alkoxyamide functionality.

Chemical Identification & Hazard Assessment

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.

Parameter Details
Chemical Name 2-Amino-N-methoxyacetamide hydrochloride
CAS Number 1421601-45-7
Molecular Formula

Molecular Weight ~140.57 g/mol
Physical State White to off-white solid (Hygroscopic)
Solubility Highly soluble in water; soluble in polar organic solvents (Methanol, DMSO).[1]
Hazard Profile (Conservative Assessment)

While specific GHS data for this exact CAS is limited, structural analogs (methoxyamines and N-substituted acetamides) suggest the following risks. Treat as a High-Hazard Substance.

  • Acute Toxicity (Oral/Dermal): Likely harmful if swallowed or absorbed through skin (Category 4).

  • Skin/Eye Corrosion: The hydrochloride salt form is acidic and will cause severe irritation or burns to mucous membranes (Category 1B/2A).

  • Specific Toxicity: The

    
     moiety is structurally related to alkoxyamines, which can possess genotoxic or hemotoxic properties. Handle with the assumption of potential reproductive toxicity (H360) until proven otherwise.
    

Personal Protective Equipment (PPE) Protocol

Do not rely on standard lab protocols; use an enhanced barrier method due to the high water solubility and potential bioavailability of the salt.

  • Respiratory: Work strictly within a certified chemical fume hood. If generating dust, use an N95 or P100 respirator.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Latex or Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) to prevent permeation of the dissolved salt.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of acidic dust entering the eyes.

Disposal Procedures

A. Solid Waste (Preferred Method)

The most secure disposal method for 2-amino-N-methoxyacetamide hydrochloride is high-temperature incineration. This ensures the complete destruction of the nitrogen-oxygen bond, preventing the formation of toxic metabolites in environmental water systems.

  • Segregation: Isolate the solid in a dedicated "Solid Hazardous Waste" container.

    • Do not mix with oxidizers (e.g., permanganates, nitrates) as the amine/amide functionality can react exothermically.

  • Packaging:

    • Place the primary container (vial/bottle) into a clear, sealable polyethylene bag (secondary containment).

    • Place this bag into the fiberboard or poly-drum designated for incineration.

  • Labeling: Label clearly as:

    • Content: "2-Amino-N-methoxyacetamide HCl"[2]

    • Hazard:[3] "Irritant, Acidic Solid, Toxic"

B. Aqueous/Liquid Waste (If dissolved)

If the compound is already in solution (e.g., reaction mother liquor), do not precipitate it. Dispose of it via the liquid waste stream.

  • pH Check: The HCl salt will make the solution acidic.

    • Action: Check pH. If pH < 2, neutralize slowly with dilute Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) to pH 6–8 before adding to the waste drum to prevent drum corrosion.
    • Caution: Neutralization will liberate the free base (2-amino-N-methoxyacetamide). Perform this in a fume hood as the free base may have higher volatility or distinct odor.

  • Stream Selection: Pour into the "Aqueous Organic" or "Basic Organic" waste stream.

    • Prohibited: Do NOT pour down the drain.[4] The N-methoxy functionality is stable in water and poses an environmental bioaccumulation risk.

Operational Workflow (Decision Tree)

The following diagram illustrates the logical flow for disposing of this compound, ensuring no cross-contamination or safety lapses.

DisposalWorkflow Start Start: 2-Amino-N-methoxyacetamide HCl Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPkg Double Bag in Polyethylene (Secondary Containment) Solid->SolidPkg PHCheck Check pH Level Liquid->PHCheck SolidLabel Label: 'Toxic Organic Solid' SolidPkg->SolidLabel Incinerate Disposal: High-Temp Incineration SolidLabel->Incinerate Neutralize Neutralize to pH 6-8 (Use NaHCO3) PHCheck->Neutralize If pH < 2 WasteStream Select Stream: Aqueous Organic Waste PHCheck->WasteStream If pH 6-8 Neutralize->WasteStream WasteStream->Incinerate

Figure 1: Decision matrix for the segregation and treatment of 2-amino-N-methoxyacetamide HCl waste.

Emergency Response (Spill Management)

In the event of a spill, immediate action is required to prevent exposure to the acidic dust.

  • Minor Spill (< 10g):

    • Cover the spill with a Dry Lime or Soda Ash spill kit to neutralize the acidity.

    • Sweep carefully into a dustpan (avoid generating dust clouds).

    • Wipe the area with water and soap; dispose of all cleanup materials as hazardous chemical waste.

  • Major Spill (> 10g):

    • Evacuate the immediate area.[4]

    • Don full PPE (Tyvek suit, respirator).

    • Use a HEPA-filter vacuum designated for hazardous chemicals if available, or wet-sweep to suppress dust.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 2-amino-N-methoxy-N-methylacetamide hydrochloride. Retrieved from [Link]

Sources

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